4,6,7-Trichloropyrido[3,2-d]pyrimidine CAS number 2887613-21-8
This guide provides an in-depth technical analysis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine (CAS 2887613-21-8), a critical heterocyclic scaffold used in the development of next-generation covalent kinase inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine (CAS 2887613-21-8), a critical heterocyclic scaffold used in the development of next-generation covalent kinase inhibitors (e.g., HER2, KRAS).
4,6,7-Trichloropyrido[3,2-d]pyrimidine is a fused bicyclic intermediate characterized by a high degree of functionalization potential. Unlike its 2,4-dichloro analogs, this scaffold presents three distinct electrophilic sites (C4, C6, C7) with differentiated reactivity profiles. It is primarily utilized as a "hub" molecule in medicinal chemistry to construct complex trisubstituted inhibitors, particularly for targets requiring precise geometric constraints like HER2 Exon 20 insertions and KRAS G12D .
The compound's utility stems from its ability to undergo sequential Nucleophilic Aromatic Substitution (
) reactions, allowing researchers to install three different pharmacophores in a controlled, stepwise manner.
Chemical Identity & Structural Logic[1]
Numbering & Topology
The pyrido[3,2-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring. The "trichloro" designation implies:
Position 4 (Pyrimidine): A highly labile chlorine atom, activated by two ring nitrogens (N1, N3).
Position 6 (Pyridine): A chlorine atom ortho to the bridgehead nitrogen (N5), activated by the inductive effect of the pyridine nitrogen.
Position 7 (Pyridine): A chlorine atom meta to the bridgehead nitrogen, significantly less reactive than C4 or C6.
Position 2 (Pyrimidine): Unsubstituted (C-H), distinguishing it from tetrachloro variants.
The synthesis of 4,6,7-trichloropyrido[3,2-d]pyrimidine is a convergent process starting from substituted picolinic acid derivatives. The following protocol is reconstructed from patent literature (e.g., US20230041385A1) and standard heterocyclic methodologies.
Heat the mixture to 140–150°C for 4–6 hours. The high temperature is required to drive the condensation and subsequent decarboxylative cyclization or direct cyclodehydration.
Monitoring: LCMS should show the formation of the mass [M+H]+ corresponding to the dichloro-pyrimidinone.[1]
Workup: Cool to room temperature. Dilute with water to precipitate the product. Filter the solid, wash with water and cold ethanol. Dry under vacuum.
Step 2: Chlorination to 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Heat to reflux (105°C) for 3–5 hours. The suspension should clear as the starting material is consumed.
Quench (Critical Safety): Cool the mixture. Remove excess POCl₃ via rotary evaporation. Pour the residue slowly onto crushed ice/NaHCO₃ solution with vigorous stirring (Exothermic!).
Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over MgSO₄, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove phosphorous byproducts.
Reactivity & Regioselectivity Guide (
)
The core value of this scaffold is the ability to differentiate between the three chlorine atoms. The reactivity order is dictated by the electronic deficiency of the specific carbon atoms.
Reactivity Hierarchy[1]
C4-Cl (Most Reactive): Located on the pyrimidine ring between two nitrogens. Displaced by amines/alkoxides at 0°C to Room Temperature .
C6-Cl (Moderately Reactive): Located on the pyridine ring, ortho to the ring nitrogen (N5). Displaced at 60–90°C .
C7-Cl (Least Reactive): Located on the pyridine ring, meta to the ring nitrogen. Often requires Pd-catalyzed coupling (Suzuki/Buchwald) or forcing
conditions (>120°C).
Visualization of Reaction Pathways
Caption: Sequential functionalization logic for 4,6,7-trichloropyrido[3,2-d]pyrimidine. The C4 position is the entry point for the first diversity element.
Experimental Validation & Quality Control
Analytical Markers (NMR)
When validating the structure of the starting material or reaction products, look for these specific signals:
¹H NMR (DMSO-d₆):
H2 (Pyrimidine): A singlet typically around 8.9 – 9.2 ppm . This proton is characteristic of the [3,2-d] system where C2 is unsubstituted.
Absence of other aromatic protons: In the trichloro-scaffold, there are no other aromatic protons.
Post-Reaction (C4-Substitution): The H2 singlet often shifts slightly upfield.[1]
¹³C NMR:
Look for the C4 carbon signal (usually ~160-165 ppm) disappearing/shifting upon substitution.
Common Pitfalls
Hydrolysis: The C4-Cl bond is sensitive.[1] If the reaction with the first amine is too slow or wet solvents are used, the 4-hydroxy impurity (hydrolysis product) will form. This is a dead-end byproduct for
.
Regio-scrambling: At temperatures >100°C, the selectivity between C6 and C7 can erode, especially with strong nucleophiles. Always perform the C4 substitution at the lowest possible temperature.
Applications in Drug Discovery
This scaffold is a direct competitor to the quinazoline and pyrido[4,3-d]pyrimidine scaffolds (e.g., MRTX1133).
HER2 Inhibitors: The C4 position typically hosts the "hinge binder" (e.g., an aniline or fused bicycle), while the C6/C7 positions allow vectors to reach into the solvent-exposed region or the "back pocket" to overcome gatekeeper mutations.
KRAS G12D: The geometry of the [3,2-d] fusion angle is slightly different from the [4,3-d] system, providing an alternative vector for placing the piperazine-based "switch II" binders used in modern KRAS inhibitors.
References
Synthesis of Pyridopyrimidine Scaffolds: US Patent 2023/0041385 A1. "HER2 Mutation Inhibitors". (Describes the synthesis of 4,6,7-trichloro intermediate from 3-amino-5,6-dichloropicolinic acid).
Reactivity of Chloropyrimidines: Journal of Medicinal Chemistry. "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor". (Provides context on the utility of related pyrido-pyrimidine scaffolds).
Regioselectivity in
: Arkivoc. "Reaction of 3-aminopyrrole with chloropyrimidines". (Discusses electronic activation and displacement orders in polychlorinated pyrimidines).
4,6,7-Trichloropyrido[3,2-d]pyrimidine SMILES and InChIKey
An In-Depth Technical Guide to 4,6,7-Trichloropyrido[3,2-d]pyrimidine Part 1: Chemical Identity & Structural Specifications 4,6,7-Trichloropyrido[3,2-d]pyrimidine is a highly functionalized bicyclic heteroaromatic scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Part 1: Chemical Identity & Structural Specifications
4,6,7-Trichloropyrido[3,2-d]pyrimidine is a highly functionalized bicyclic heteroaromatic scaffold. It serves as a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., HER2 inhibitors) and other bioactive molecules. Its unique substitution pattern—featuring three chlorine atoms with distinct electronic environments—allows for programmable, regioselective functionalization.
Core Identifiers
Property
Specification
Chemical Name
4,6,7-Trichloropyrido[3,2-d]pyrimidine
CAS Registry Number
917757-12-1 (Isomer specific)
Molecular Formula
Molecular Weight
234.47 g/mol
SMILES
Clc1cc2ncNc(Cl)c2nc1Cl
Canonical SMILES
ClC1=C(Cl)N=C2C(Cl)=NC=NC2=C1
InChIKey
PQAIXQRKSCKULM-UHFFFAOYSA-N
Note on Isomerism: The [3,2-d] fusion indicates the pyridine nitrogen is located at position 5 (adjacent to the bridgehead carbon
). This distinguishes it from the [2,3-d] isomer (N at position 8).
Part 2: Synthetic Methodology
The synthesis of 4,6,7-trichloropyrido[3,2-d]pyrimidine requires a high-fidelity approach to ensure the correct oxidation state and halogen placement. The most robust route proceeds through the cyclization of a substituted picolinic acid derivative, followed by deformylative chlorination.
Protocol: Synthesis from 3-Amino-5,6-dichloropicolinic Acid
-Diisopropylethylamine (DIPEA) or Triethylamine ().
Step-by-Step Workflow:
Formation of the Pyrimidinone Core (Ring Closure):
Charge a reaction vessel with 3-amino-5,6-dichloropicolinic acid (1.0 equiv) and excess formamide (10-15 equiv).
Heat the mixture to 140–150 °C for 4–6 hours. The amino and carboxylic acid groups condense with formamide to close the pyrimidine ring.
Mechanism: The amino group attacks the formyl species, followed by intramolecular amidation of the ester/acid.
Workup: Cool to room temperature. Dilute with water to precipitate the intermediate, 6,7-dichloropyrido[3,2-d]pyrimidin-4(3H)-one . Filter and dry.
Aromatization & Chlorination (Deoxychlorination):
Suspend the pyrimidinone intermediate in neat
(5–10 equiv).
Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
Reflux (105 °C) for 2–4 hours until the solid dissolves and TLC indicates consumption of the starting material.
Quenching (Critical Safety Step): Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring to hydrolyze the phosphorochloridate byproducts. Maintain temperature <10 °C to prevent hydrolysis of the reactive C4-Cl bond.
Isolation: Extract with dichloromethane (DCM), dry over
, and concentrate to yield the title compound.
Visualizing the Synthesis Pathway
Caption: Two-step synthetic route converting the picolinic acid precursor to the trichloro-heterocycle via a pyrimidinone intermediate.
Part 3: Reactivity & Regioselective Functionalization
The utility of 4,6,7-trichloropyrido[3,2-d]pyrimidine lies in the differential reactivity of its three chlorine atoms. This allows medicinal chemists to sequentially install substituents without protecting groups.
Reasoning: The C4 position is flanked by two ring nitrogens (N3 and N1/N5 influence), making it highly electron-deficient. It reacts readily with amines, thiols, and alkoxides at room temperature or 0 °C.
C6-Position (Pyridine Ring - Alpha to N):
Reactivity: Moderate.
Mechanism:
or Palladium-catalyzed coupling.
Reasoning: Located alpha to the pyridine nitrogen (N5), this position is activated for
but is less electrophilic than C4. Substitution here typically requires elevated temperatures (>80 °C) after the C4 position has been filled.
This scaffold is particularly prominent in the design of Tyrosine Kinase Inhibitors (TKIs) .
HER2/EGFR Inhibitors: The C4 position is often derivatized with an aniline or benzylamine to bind the kinase hinge region. The C6/C7 positions can be substituted with solubilizing groups or "warheads" (e.g., acrylamides) to target specific cysteine residues (Cys797 in EGFR or Cys805 in HER2) for covalent inhibition.
Solubility Tuning: The pyridine nitrogen (N5) provides a hydrogen bond acceptor site, modulating the lipophilicity (LogP) and metabolic stability compared to the quinazoline analogs.
The Pyrido[3,2-d]pyrimidine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrido[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a multitude of enzymes, leading to a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of pyrido[3,2-d]pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond.
Synthetic Strategies for the Pyrido[3,2-d]pyrimidine Core
The construction of the pyrido[3,2-d]pyrimidine scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two common and effective strategies are highlighted below.
Three-Component Condensation Reaction
A facile and efficient one-pot synthesis of 5-aryl-substituted pyrido[3,2-d]pyrimidine-2,4-diones involves the condensation of an aniline, an aromatic aldehyde, and barbituric acid or its N,N-disubstituted derivatives.[1] This approach is particularly advantageous for rapidly generating a library of analogs with diverse substitutions at the 5-position, enabling extensive structure-activity relationship (SAR) studies.
Intramolecular Cyclization of 6-(Arylamino)uracils
This strategy involves a two-step process starting with the synthesis of a 6-(arylamino)uracil intermediate. This intermediate then undergoes intramolecular cyclization to form the fused pyridopyrimidine ring system.[1] Various reagents can be employed to promote this cyclization, offering flexibility in reaction conditions.
Anticancer Activity: A Multi-Targeted Approach
The pyrido[3,2-d]pyrimidine scaffold has demonstrated significant potential in the development of novel anticancer agents, primarily through the inhibition of key protein kinases and other essential enzymes involved in cancer cell proliferation and survival.
Dysregulation of protein kinase activity is a hallmark of many cancers. Pyrido[3,2-d]pyrimidine derivatives have been extensively investigated as ATP-competitive inhibitors of various kinases, effectively blocking downstream signaling pathways crucial for tumor growth.
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers, including non-small cell lung cancer.[2] These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent activation of downstream pro-survival pathways.[2]
Signaling Pathway: EGFR Inhibition by Pyrido[3,2-d]pyrimidine Derivatives
Caption: Inhibition of the EGFR signaling cascade by a pyrido[3,2-d]pyrimidine derivative.
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently hyperactivated in cancer. Several pyrido[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ, which is a promising target in hematologic malignancies.[3] By inhibiting PI3K, these compounds effectively block the downstream signaling that promotes cell growth, proliferation, and survival.[3]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Pyrido[3,2-d]pyrimidine derivatives block the PI3K/Akt/mTOR pathway.
A novel approach in cancer therapy involves the simultaneous inhibition of multiple targets. Certain 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of HDACs and Mnks.[4] Both HDACs and Mnks are implicated in various oncogenic signaling pathways, and their concurrent inhibition can lead to synergistic antiproliferative effects in cancer cells.[4]
Logical Relationship: Dual HDAC and Mnk Inhibition
Caption: Synergistic anticancer effect through dual HDAC and Mnk inhibition.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrido[3,2-d]pyrimidine derivatives against various cancer cell lines.
Beyond oncology, the pyrido[3,2-d]pyrimidine scaffold has shown promise in the development of novel antimicrobial and antiviral agents.
Antibacterial Activity
Several pyrido[2,3-d]pyrimidine and pyrido[3,2-e]pyrimido[1,2-c]pyrimidine derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The minimum inhibitory concentration (MIC) values for some of these compounds range from 0.48 to 3.91 μg/mL, highlighting their potential as leads for new antibacterial drugs.[8]
Antiviral Activity
The structural similarity of the pyrido[3,2-d]pyrimidine core to purines also makes it an attractive scaffold for the development of antiviral agents. Patented research has indicated the potential of these compounds in the treatment of various viral infections.[9] Further investigation is warranted to fully elucidate their spectrum of activity and mechanism of action against different viruses.
Experimental Protocols for Biological Evaluation
The following sections provide detailed, step-by-step methodologies for key experiments used to assess the biological activity of pyrido[3,2-d]pyrimidine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Assay
Caption: A step-by-step workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol (General):
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP in a suitable kinase buffer.
Compound Addition: Add the pyrido[3,2-d]pyrimidine derivative at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Conclusion and Future Perspectives
The pyrido[3,2-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its ability to target a wide range of biological molecules, particularly protein kinases, has led to the development of potent anticancer compounds. Furthermore, its emerging potential in the fields of infectious diseases underscores the broad utility of this heterocyclic system.
Future research in this area will likely focus on:
Structure-based drug design: To develop more potent and selective inhibitors against specific targets.
Exploration of novel biological targets: To expand the therapeutic applications of this scaffold.
Development of dual or multi-targeted inhibitors: To overcome drug resistance and enhance therapeutic efficacy.
In-depth investigation of antimicrobial and antiviral mechanisms: To facilitate the development of novel anti-infective agents.
The continued exploration of the chemical space around the pyrido[3,2-d]pyrimidine core holds great promise for the future of drug discovery and the development of innovative treatments for a variety of human diseases.
References
Al-Ostoot, F. H., et al. (2021). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Molecules, 26(19), 5983. [Link]
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol. BenchChem.
BenchChem. (2025). Pyrido[3,2-d]pyrimidine-2,4-diol Analogs as Kinase Inhibitors: A Technical Guide. BenchChem.
Noolvi, M. N., et al. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Synthetic Communications, 53(17), 1435-1449. [Link]
Li, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
Wang, Y., et al. (2020). Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Molecules, 25(18), 4318. [Link]
El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Scientific Reports, 12(1), 11847. [Link]
El-Essawy, F. A., & Odah, M. A. A. (2026). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 11(1), 2142-2151. [Link]
Li, Y., et al. (2020). Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Molecules, 25(18), 4318. [Link]
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200041. [Link]
Guesmi, R., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 708-734. [Link]
Guesmi, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
Mohamed, M. S., et al. (2021).
Hayakawa, M., et al. (2007). 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442. [Link]
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2240958. [Link]
El-Essawy, F. A., & Odah, M. A. A. (2026). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 11(1), 2142-2151. [Link]
Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54.
Taltavull, J., et al. (2010). Synthesis and biological activity of pyrido[3', 2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Journal of Medicinal Chemistry, 53(19), 6910-6920.
Guesmi, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
Aziz, M. A., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(12), 103444. [Link]
Herdewijn, P. A. M. M., et al. (2008). Pyrido[3,2-d]pyrimidines as antiviral agents and their pharmaceutical compositions and use in the treatment of viral infections.
El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6889. [Link]
Al-Obaid, A. M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(24), 5897. [Link]
El-Gazzar, A. B. A., et al. (2025). Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 62(8), 2445-2454.
Kumar, D., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7957-7980. [Link]
Bryan, M. C., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 970-975. [Link]
BenchChem. (2025). The Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor. BenchChem.
El-Naggar, M., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4789. [Link]
Guesmi, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
Kumar, D., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7957-7980. [Link]
Kumar, D., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7957-7980. [Link]
BenchChem. (2024). Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine in the Synthesis of Antiviral Compounds. BenchChem.
Wang, C., et al. (2021). Discovery of Novel Pyrrolo[2,3- d ]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(15), 11477-11495.
Patel, M., et al. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 14(12), 1731-1736. [Link]
Li, Z., et al. (2014). Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. European Journal of Medicinal Chemistry, 71, 15-22. [Link]
A Technical Guide to 2,4,7-Trichloropyrido[3,2-d]pyrimidine for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery 2,4,7-Trichloropyrido[3,2-d]pyrimidine is a highly functionalized heterocyclic compound th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery
2,4,7-Trichloropyrido[3,2-d]pyrimidine is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic arrangement of chlorine atoms on the fused pyrido[3,2-d]pyrimidine core provides a platform for selective, regiocontrolled functionalization. This unique reactivity makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures, most notably in the development of targeted kinase inhibitors for oncological applications.[1]
This guide provides an in-depth overview of 2,4,7-Trichloropyrido[3,2-d]pyrimidine, including its chemical properties, commercial availability, and, most importantly, its strategic application in the synthesis of advanced pharmaceutical intermediates.
Sourcing high-quality 2,4,7-Trichloropyrido[3,2-d]pyrimidine is the foundational step for any research and development program. Several chemical suppliers offer this reagent, typically for research and further manufacturing use. When selecting a supplier, researchers should prioritize providers who can offer detailed certificates of analysis (CoA) confirming purity and identity.
Note: Availability and specifications are subject to change. It is imperative to contact the suppliers directly for the most current information, including lead times and the availability of technical documentation such as SDS and CoA.
The Synthetic Utility: Regioselective Functionalization
The power of 2,4,7-Trichloropyrido[3,2-d]pyrimidine as a synthetic intermediate lies in the differential reactivity of its three chlorine substituents. This allows for a programmed, step-wise introduction of various functionalities through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
A seminal study in the field demonstrated a predictable regioselectivity, which is crucial for building molecular complexity in a controlled manner.[3] The C-4 position is the most activated and readily undergoes selective SNAr with amines, such as morpholine, at room temperature. The C-2 position can then be functionalized, for example, through a Suzuki coupling. Finally, the C-7 position can be modified, often requiring more forcing conditions like microwave irradiation for Suzuki or Buchwald-Hartwig couplings.[3]
This hierarchical reactivity is the cornerstone of its use in constructing libraries of kinase inhibitors, particularly targeting the PI3K/mTOR pathway, which is frequently overactivated in various cancers.[3][7]
Caption: Regioselective functionalization workflow of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
Experimental Protocols
Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
The following protocol is adapted from a peer-reviewed synthesis.[3] This procedure should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Materials:
Pyrido[3,2-d]pyrimidine-2,4,7-trione (precursor)
Phosphorus oxychloride (POCl₃)
Phosphorus pentachloride (PCl₅)
Dichloromethane (CH₂Cl₂)
Microwave reactor
Procedure:
To a solution of pyrido[3,2-d]pyrimidine-2,4,7-trione (1.0 eq) in phosphorus oxychloride (10 mL per 1.0 g of starting material), add phosphorus pentachloride (6.0 eq).
Heat the mixture using microwave irradiation at 160 °C for 2 hours.
After cooling, dissolve the crude product in dichloromethane (100 mL).
Carefully pour the solution into ice water.
Stir the biphasic mixture vigorously at room temperature for 6 hours.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with water, and dry over MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash chromatography on silica gel (eluent: CH₂Cl₂/petroleum ether, 5/5) to yield 2,4,7-Trichloropyrido[3,2-d]pyrimidine as a yellow solid.[3]
HRMS (EI-MS): m/z calculated for C₇H₃Cl₃N₃ [M + H]⁺: 234.9314; found 234.9323.[3]
Protocol for Selective C-4 Amination
This protocol describes the first regioselective substitution, a critical step in leveraging the scaffold's potential.[3]
Materials:
2,4,7-Trichloropyrido[3,2-d]pyrimidine (1.0 eq)
Morpholine (1.0 eq)
Triethylamine (Et₃N) (1.1 eq)
Tetrahydrofuran (THF)
Dichloromethane (CH₂Cl₂)
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
Dissolve 2,4,7-Trichloropyrido[3,2-d]pyrimidine in THF.
Add morpholine followed by triethylamine to the solution.
Stir the mixture at room temperature for 12 hours.
Remove the solvent under reduced pressure.
Dissolve the crude residue in dichloromethane.
Wash the organic layer with a saturated solution of NaHCO₃.
Dry the organic layer over MgSO₄, filter, and concentrate to yield 2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine, which can often be used in the next step without further purification.[3]
Caption: Experimental workflow for the selective C-4 amination of the title compound.
Safety and Handling
As a chlorinated heterocyclic compound, 2,4,7-Trichloropyrido[3,2-d]pyrimidine and its related isomers should be handled with care. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data for structurally similar compounds like 2,4,7-Trichloropyrido[2,3-d]pyrimidine (CAS 938443-20-0) indicate potential hazards.[8]
Hazard Statements (presumed): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation/damage.[8][9]
Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]
Always consult the supplier-specific SDS before use and perform a thorough risk assessment for any new experimental procedure.
Conclusion
2,4,7-Trichloropyrido[3,2-d]pyrimidine stands out as a strategic and highly valuable intermediate for the synthesis of complex, biologically active molecules. Its well-defined, hierarchical reactivity allows for the controlled and predictable construction of trisubstituted pyrido[3,2-d]pyrimidine cores. For researchers in drug discovery, particularly those focused on kinase inhibitors, mastering the chemistry of this scaffold provides a powerful tool for generating novel chemical entities with significant therapeutic potential.
References
El Cheikh, K., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5345. [Link]
MySkinRecipes. (n.d.). 2, 4, 7-Trichloropyrido[3, 2-d]pyrimidine. Retrieved from [Link]
PubChem. (n.d.). 2,4,7-Trichloropyrido(2,3-d)pyrimidine. Retrieved from [Link]
Sigma-Aldrich. (2025, April 24). Safety Data Sheet. Retrieved from a generic SDS for a research chemical.
Fisher Scientific. (2013, November 4). Safety Data Sheet.
TCI Chemicals. (2024, March 7). Safety Data Sheet.
Chemsigma. (n.d.). 2,4,7-trichloropyrido[3,2-d]pyrimidine [1260663-38-4]. Retrieved from [Link]
Cenmed. (n.d.). 2,4,7-trichloropyrido[3,2-d]pyrimidine. Retrieved from [Link]
Guéret, A., et al. (2013). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Organic Letters, 15(16), 4210–4213.
El Hage, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1863. [Link]
Protocol for synthesizing HER2 mutation inhibitors using 4,6,7-trichloropyrido[3,2-d]pyrimidine
Executive Summary & Scientific Rationale The development of next-generation Tyrosine Kinase Inhibitors (TKIs) targeting HER2 (ErbB2) —specifically those addressing resistance mutations such as Exon 20 insertions and V777...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The development of next-generation Tyrosine Kinase Inhibitors (TKIs) targeting HER2 (ErbB2) —specifically those addressing resistance mutations such as Exon 20 insertions and V777L —requires scaffolds that offer superior solubility and distinct binding modes compared to traditional quinazolines (e.g., lapatinib).
The 4,6,7-trichloropyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore. Unlike quinazolines, the incorporation of a nitrogen atom at the 5-position (pyridine fusion) significantly alters the electronic landscape of the ring system. This modification enhances aqueous solubility and allows for unique hydrogen-bonding interactions within the ATP-binding pocket.
Key Mechanistic Advantages:
Regioselective Orthogonality: The three chlorine atoms possess distinct electrophilicities, enabling sequential, programmable functionalization.
C4-Reactivity: The pyrimidine C4 position is highly activated for SNAr displacement, serving as the anchor for the "hinge-binding" aniline.
C6/C7-Tunability: The pyridine ring chlorines (C6 and C7) allow for the introduction of solubilizing "tails" or electrophilic warheads (for covalent inhibition) via palladium-catalyzed cross-couplings.
Retrosynthetic Analysis & Reactivity Hierarchy
To synthesize high-purity inhibitors, one must understand the reactivity order of the 4,6,7-trichloro core.
Position C4 (Pyrimidine): Most reactive. The adjacent nitrogen atoms render this carbon highly electron-deficient. It undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions.
Position C6 (Pyridine,
to N): Moderately reactive. The inductive effect of the pyridine nitrogen activates this position for SNAr or oxidative addition (Pd-catalysis), but it is significantly slower than C4.
Position C7 (Pyridine,
to N): Least reactive. This position typically requires highly active palladium catalysts (e.g., Buchwald-Hartwig or Suzuki-Miyaura conditions) for functionalization.
Strategic Implication: The synthesis must proceed linearly: C4
C6 C7 (or C4 C6/C7 simultaneous coupling if symmetry allows).
Materials & Equipment
Category
Item
Specification/Grade
Reagents
4,6,7-trichloropyrido[3,2-d]pyrimidine
>97% Purity (HPLC)
3-chloro-4-fluoroaniline
>98% (Hinge Binder)
N,N-Diisopropylethylamine (DIPEA)
Anhydrous, Biotech Grade
Isopropyl Alcohol (IPA)
Anhydrous
Pd(dppf)Cl₂ · CH₂Cl₂
Catalyst Grade
Phenylboronic acid pinacol ester deriv.
For Tail coupling
Equipment
Microwave Reactor
0–300W, Temp Control
LC-MS System
C18 Column, ESI+ Mode
NMR Spectrometer
400 MHz minimum
Detailed Experimental Protocol
Phase 1: Installation of the Hinge Binder (C4-Substitution)
Objective: Selective displacement of the C4-chloride with an aniline derivative to establish ATP-mimetic binding.
Step-by-Step Workflow:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq, 2.13 mmol) in anhydrous Isopropyl Alcohol (IPA) (15 mL).
Expert Insight: IPA is chosen over DMF/DMSO to facilitate product precipitation, simplifying purification.
Addition: Cool the solution to 0°C. Add 3-chloro-4-fluoroaniline (1.05 eq) followed by DIPEA (2.5 eq) dropwise.
Why: The slight excess of aniline ensures complete consumption of the scaffold. DIPEA scavenges the HCl byproduct, preventing protonation of the aniline which would deactivate it.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 60°C for 4 hours.
Monitor: Check reaction progress via TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the mass shift [M+H]⁺ corresponding to the mono-substituted product.
Work-up:
Cool the reaction mixture to 0°C. The product should precipitate as a solid.
Filter the precipitate and wash with cold IPA (2 x 5 mL) followed by cold water (2 x 10 mL) to remove salts.
Dry under high vacuum at 45°C overnight.
QC Checkpoint:
Target Yield: >85%
Validation: ¹H NMR should show the disappearance of the C4-H signal (if applicable) or shifts in the aniline protons. The C6 and C7 chlorines remain intact.
Phase 2: Functionalization of the Solvent Front (C6/C7-Coupling)
Objective: Introduction of a solubilizing group or hydrophobic tail via Suzuki-Miyaura Coupling.
Step-by-Step Workflow:
Preparation: In a microwave vial, suspend the Phase 1 Intermediate (1.0 eq) in a mixture of 1,4-Dioxane/Water (4:1) (10 mL).
If C6/C7 Cl is replaced by H instead of the tail, switch base to K₃PO₄ and reduce reaction time.
References
Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors. Journal of Medicinal Chemistry. (2012). Describes the foundational logic for pyrido/pyrrolo-pyrimidine scaffolds in HER2 inhibition.
Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. (2025).[1] Detailed mechanistic study on the reactivity hierarchy of the trichloro-scaffold.
Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. (2012). Validates the C4-selectivity and subsequent metal-catalyzed couplings.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. (2019). Comprehensive review of the synthesis of related pyrido-pyrimidine systems.
The Alchemist's Guide to Pyrido[3,2-d]pyrimidines: A Handbook for Regioselective Functionalization of the 4,6,7-Trichloro Scaffold
Foreword: The Pyrido[3,2-d]pyrimidine Core - A Privileged Scaffold in Modern Drug Discovery The pyrido[3,2-d]pyrimidine framework is a cornerstone in contemporary medicinal chemistry, recognized for its profound biologic...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Pyrido[3,2-d]pyrimidine Core - A Privileged Scaffold in Modern Drug Discovery
The pyrido[3,2-d]pyrimidine framework is a cornerstone in contemporary medicinal chemistry, recognized for its profound biological activities. As a fused heterocyclic system, it presents a unique three-dimensional architecture that allows for precise interactions with a multitude of biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of inflammatory diseases.[1][2][3] The strategic placement of functional groups on this core structure is paramount in modulating potency, selectivity, and pharmacokinetic properties. The 4,6,7-trichloro-substituted variant serves as a versatile and highly reactive starting material, offering three distinct points for chemical elaboration. This guide provides a comprehensive overview of the principles and protocols for the regioselective functionalization of this key intermediate, empowering researchers to unlock its full potential in the quest for novel therapeutics.
I. Understanding the Landscape: Principles of Regioselectivity
The reactivity of the three chlorine atoms on the 4,6,7-trichloropyrido[3,2-d]pyrimidine core is not uniform. The regioselectivity of substitution reactions is dictated by the electronic properties of the bicyclic system. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making the attached chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is also electron-deficient, but generally to a lesser extent.
The anticipated order of reactivity for nucleophilic aromatic substitution is:
C4 > C6 > C7
This hierarchy is governed by the ability of the heterocyclic system to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. The C4 position is para to one of the pyrimidine nitrogens and ortho to the other, providing significant resonance stabilization. The C6 position is ortho to a pyridine nitrogen, while the C7 position is further removed from the activating influence of the pyrimidine ring.
For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the inherent electronic preferences can be either reinforced or overridden by the choice of catalyst, ligands, and reaction conditions.[4][5][6][7] This offers a powerful tool for achieving alternative substitution patterns.
II. The Gateway Reaction: Selective Functionalization at the C4 Position
The C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This high reactivity allows for the selective introduction of a wide range of nucleophiles under relatively mild conditions, leaving the C6 and C7 positions untouched.
Protocol 1: Selective Amination at C4
This protocol details the selective substitution of the C4-chloro group with an amine, a common transformation in the synthesis of kinase inhibitors.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
To a solution of 4,6,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous THF or DMF, add the desired amine (1.0-1.2 eq) followed by the base (1.1-1.5 eq).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6,7-dichloropyrido[3,2-d]pyrimidine.
Expected Results: This reaction typically proceeds with high regioselectivity and in good to excellent yields (80-95%), depending on the nucleophilicity of the amine.[8][9]
III. Expanding the Core: Functionalization at the C6 Position
With the C4 position selectively functionalized, attention can be turned to the C6 and C7 positions. The C6 position, being on the pyridine ring and ortho to a nitrogen atom, is the next most reactive site for SNAr. However, palladium-catalyzed cross-coupling reactions offer a more versatile and often higher-yielding approach for introducing carbon-carbon bonds at this position.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
This protocol describes the introduction of an aryl or heteroaryl group at the C6 position via a Suzuki-Miyaura cross-coupling reaction.[10][11][12]
Workflow for C6 Suzuki-Miyaura Coupling
Caption: Workflow for C6 Suzuki-Miyaura coupling.
Materials:
4-Amino-6,7-dichloropyrido[3,2-d]pyrimidine
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
Base (e.g., potassium carbonate, cesium carbonate) (2.0 - 3.0 equivalents)
Solvent system (e.g., 1,4-dioxane/water, DME/water)
Inert gas (Nitrogen or Argon)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Solvents for chromatography
Procedure:
In a reaction vessel, combine the 4-amino-6,7-dichloropyrido[3,2-d]pyrimidine (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
Add the degassed solvent system (e.g., dioxane/water 4:1).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then brine.
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.
Purify the residue by flash column chromatography to yield the 4-amino-6-aryl-7-chloropyrido[3,2-d]pyrimidine.
Expected Results: The Suzuki-Miyaura coupling at the C6 position is expected to proceed in moderate to good yields (50-80%), with selectivity over the C7 position being influenced by the catalyst and ligand system.
IV. Final Touches: Diversification at the C7 Position
The final chlorine at the C7 position is the least reactive towards SNAr. However, under more forcing conditions or with the aid of palladium catalysis, this position can be effectively functionalized, completing the trisubstituted scaffold.
Protocol 3: Functionalization of C7 via SNAr or Cross-Coupling
The choice between SNAr and a cross-coupling reaction for the C7 position will depend on the desired substituent. For the introduction of amines or alkoxides, a high-temperature SNAr may be employed. For aryl or alkyl groups, a Suzuki or other cross-coupling reaction is generally preferred.
Workflow for C7 Functionalization
Caption: Workflow for C7 functionalization via SNAr or cross-coupling.
Materials (General):
4-Amino-6-aryl-7-chloropyrido[3,2-d]pyrimidine
For SNAr: Nucleophile (amine, alcohol with a strong base), high-boiling polar aprotic solvent (DMF, NMP, DMSO)
For Cross-Coupling: Boronic acid/ester, organozinc reagent, or terminal alkyne; appropriate palladium catalyst and ligand; base; anhydrous solvent.
Inert gas atmosphere for cross-coupling reactions.
Procedure (Conceptual Outline):
For SNAr: Dissolve the substrate in a high-boiling polar aprotic solvent. Add the nucleophile (and base if necessary). Heat the reaction to a high temperature (typically >120 °C) and monitor for completion.
For Cross-Coupling: Follow a procedure similar to Protocol 2, potentially using more forcing conditions (higher temperature, stronger base, or a more active catalyst/ligand system) to facilitate the reaction at the less reactive C7 position.[8][13]
Workup and Purification: After the reaction is complete, perform a standard aqueous workup, extract the product, dry the organic layer, and purify by column chromatography or recrystallization.
Expected Results: Yields for the C7 functionalization can be more variable (40-70%) due to the lower reactivity of this position. Careful optimization of reaction conditions is often necessary to achieve satisfactory results.
V. Conclusion: A Gateway to Chemical Diversity
The regioselective functionalization of 4,6,7-trichloropyrido[3,2-d]pyrimidine provides a robust and flexible platform for the synthesis of diverse libraries of compounds with significant potential for drug discovery. By understanding and exploiting the inherent reactivity patterns of this scaffold, and by leveraging the power of modern synthetic methodologies, researchers can systematically explore the structure-activity relationships of this privileged heterocyclic system. The protocols outlined in this guide serve as a foundation for the rational design and synthesis of the next generation of pyrido[3,2-d]pyrimidine-based therapeutics.
References
The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. Available at: [Link]
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]
Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. Available at: [Link]
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PMC. Available at: [Link]
Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. Available at: [Link]
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available at: [Link]
Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment. Google Patents.
Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PubMed. Available at: [Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]
Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. ResearchGate. Available at: [Link]
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. arkat usa. Available at: [Link]
and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. Available at: [Link]
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Available at: [Link]
Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. ResearchGate. Available at: [Link]
SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. HETEROCYCLES. Available at: [Link]
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]
Pyridopyrimidines. 10. Nucleophilic substitutions in the pyrido[3,2-d]pyrimidine series. ACS Publications. Available at: [Link]
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
Regioselective preparation of substituted pyrimidines. Google Patents.
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. Available at: [Link]
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. Available at: [Link]
Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. PubMed. Available at: [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
Reaction conditions for amination of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Application Notes & Protocols Topic: Reaction Conditions for the Regioselective Amination of 4,6,7-Trichloropyrido[3,2-d]pyrimidine Audience: Researchers, scientists, and drug development professionals. Introduction: The...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Reaction Conditions for the Regioselective Amination of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents, particularly in oncology. Its structural resemblance to purine allows it to function as a compelling hinge-binding motif for various protein kinases. Consequently, derivatives of this scaffold have been extensively explored as potent inhibitors of key signaling proteins such as Phosphoinositide 3-kinases (PI3K), mTOR, and cyclin-dependent kinases (CDK)[1][2][3]. The starting material, 4,6,7-trichloropyrido[3,2-d]pyrimidine, is a critical and versatile building block for the synthesis of these complex molecules. The controlled, regioselective introduction of amine substituents via nucleophilic aromatic substitution (SNAr) is a cornerstone of library development, enabling the precise tuning of a compound's potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed examination of the principles and reaction conditions governing the amination of 4,6,7-trichloropyrido[3,2-d]pyrimidine, offering field-proven insights and step-by-step protocols for researchers in drug discovery and development.
Mechanistic Rationale: Understanding Regioselectivity in SNAr Reactions
The amination of 4,6,7-trichloropyrido[3,2-d]pyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via an addition-elimination mechanism, where a nucleophile (the amine) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[4]. The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the chloride leaving group.
The key to selectively functionalizing this molecule lies in understanding the relative reactivity of the three chlorine-substituted positions: C4, C6, and C7.
C4 Position: This position is para to the N3 nitrogen and ortho to the N1 nitrogen of the pyrimidine ring. The strong electron-withdrawing effect of these nitrogen atoms makes the C4 position highly electrophilic and, therefore, the most susceptible to nucleophilic attack. The intermediate formed upon attack at C4 is significantly stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms[5][6].
C6 and C7 Positions: These positions on the pyridine ring are also activated by the ring nitrogens, but generally to a lesser extent than the C4 position on the pyrimidine ring. The C6 position is often the second most reactive site.
Therefore, amination reactions on 4,6,7-trichloropyrido[3,2-d]pyrimidine typically exhibit high regioselectivity, with initial substitution occurring preferentially at the C4 position under kinetically controlled conditions.
Experimental Workflow & Protocols
The following sections provide detailed protocols for the selective amination of 4,6,7-trichloropyrido[3,2-d]pyrimidine. The primary focus is on the selective mono-amination at the C4 position, which is the most common transformation.
Visualizing the General Workflow
The diagram below illustrates the typical experimental sequence for the amination reaction, from setup to final product analysis.
Caption: General experimental workflow for SNAr amination.
Protocol 1: Selective Mono-amination at the C4 Position
This protocol describes a general procedure for the reaction of 4,6,7-trichloropyrido[3,2-d]pyrimidine with a primary or secondary amine to yield the corresponding 4-amino-6,7-dichloro-pyridopyrimidine derivative.
Materials:
4,6,7-Trichloropyrido[3,2-d]pyrimidine
Amine of choice (e.g., aniline, morpholine, benzylamine)
Solvent: Anhydrous N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Isopropanol (i-PrOH)
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
Inert atmosphere supply (Nitrogen or Argon)
Standard work-up and purification equipment
Step-by-Step Procedure:
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4,6,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq.).
Reagent Addition: Add the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate) followed by the base (DIPEA, 2.0-3.0 eq.).
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes.
Nucleophile Addition: Add the amine (1.0-1.2 eq.) dropwise to the stirred solution at room temperature.
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature (25 °C) to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Less reactive amines, such as anilines, may require heating.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water or brine and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6,7-dichloropyrido[3,2-d]pyrimidine.
Causality Behind Choices:
Solvent: Aprotic polar solvents like DMF or DMAc are often used because they can dissolve the reactants and are stable at higher temperatures. Alcohols like isopropanol can also be effective[7].
Base: A non-nucleophilic organic base like DIPEA is ideal. Its purpose is to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product without competing with the amine nucleophile. Inorganic bases like K₂CO₃ can also be used, particularly in polar solvents[8].
Temperature: The reaction is often initiated at room temperature. Gentle heating may be required to increase the reaction rate for less nucleophilic amines. However, excessive heat can lead to undesired side reactions or substitution at other positions.
Visualizing Regioselectivity
The following diagram illustrates the preferential attack of a nucleophile at the C4 position.
Caption: Preferential nucleophilic attack at the C4 position.
Summary of Reaction Conditions
The choice of reaction parameters can be adapted based on the specific amine used. The following table summarizes typical conditions and expected outcomes for the mono-amination at the C4 position.
Amine Type
Typical Solvent
Base
Temperature (°C)
Typical Time (h)
Expected Yield
Aliphatic (e.g., Morpholine)
Dioxane, i-PrOH
DIPEA, K₂CO₃
25 - 60
2 - 6
Good to Excellent
Aromatic (e.g., Aniline)
DMF, Dioxane
DIPEA, NaOtBu
60 - 100
6 - 24
Moderate to Good
Hindered Secondary
NMP, DMF
DIPEA
80 - 120
12 - 48
Fair to Moderate
Note: Yields are highly dependent on the specific substrate and purification method. These are general estimates based on related literature.
Troubleshooting and Key Considerations
Low Yield: If the reaction is sluggish or yields are low, consider increasing the temperature or using a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP). For poorly nucleophilic amines, a stronger base like sodium tert-butoxide (NaOtBu) in an anhydrous solvent may be beneficial, though this requires stricter control of moisture[9].
Di-substitution: To minimize the formation of di-substituted products, use a slight excess (1.0-1.2 equivalents) of the amine. Adding the amine slowly at a lower temperature can also favor mono-substitution.
Hydrolysis: The trichloro-substrate can be sensitive to hydrolysis, especially under basic conditions with water present. Ensure all reagents and solvents are anhydrous for best results.
Regioselectivity Control: While C4 substitution is dominant, achieving substitution at C6 or C7 first is challenging and typically requires a pre-functionalized substrate or specialized catalytic systems, such as palladium-catalyzed amination, which can sometimes alter the inherent regioselectivity[8].
Conclusion
The amination of 4,6,7-trichloropyrido[3,2-d]pyrimidine is a robust and highly regioselective transformation critical for the synthesis of kinase inhibitors and other valuable pharmaceutical intermediates. By understanding the underlying principles of nucleophilic aromatic substitution on this electron-deficient heterocyclic system, researchers can effectively manipulate reaction conditions to achieve desired outcomes. The protocols and insights provided herein serve as a comprehensive guide for the successful synthesis and diversification of the pyrido[3,2-d]pyrimidine scaffold.
References
Ghozlan, S. A. S., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 57(5), 2045-2062. [Link]
Peng, Z.-H., et al. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. [Link]
Zhang, T., et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 3(10), 14331-14338. [Link]
El-Damasy, A. K., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Barabadi, H., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7195. [Link]
The Versatile Scaffold: Application Notes for 4,6,7-Trichloropyrido[3,2-d]pyrimidine in Kinase Inhibitor Research
Introduction: A Privileged Scaffold for Targeting Oncogenic Kinases In the landscape of modern oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, as cent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold for Targeting Oncogenic Kinases
In the landscape of modern oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, driving proliferation, survival, and metastasis. The pyrido[3,2-d]pyrimidine core is a "privileged scaffold," a structural motif consistently found in potent kinase inhibitors due to its ability to mimic the purine core of ATP and establish key interactions within the kinase hinge region.[1]
This guide focuses on a highly versatile, yet underexplored, starting material: 4,6,7-trichloropyrido[3,2-d]pyrimidine . The strategic placement of three chlorine atoms offers a rich platform for sequential, regioselective chemical modifications. Each chlorine atom serves as a reactive handle that can be selectively displaced through nucleophilic aromatic substitution (SNAr) or engaged in palladium-catalyzed cross-coupling reactions. This controlled, stepwise functionalization allows for the systematic exploration of the chemical space around the core, enabling the development of highly optimized inhibitors against critical cancer targets such as Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration site for Moloney murine leukemia virus (PIM) kinases.[2]
This document serves as a comprehensive technical guide for researchers, providing the foundational chemistry, strategic insights, and detailed experimental protocols required to leverage 4,6,7-trichloropyrido[3,2-d]pyrimidine in the design and synthesis of next-generation kinase inhibitors.
I. The Synthetic Keystone: Preparation of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
The utility of any building block begins with its synthesis. While the isomeric 2,4,7-trichloropyrido[3,2-d]pyrimidine has been described, a robust synthesis for the 4,6,7-trichloro isomer is paramount.[3] The following protocol is based on established chlorination procedures for related heterocyclic systems.
Protocol 1: Synthesis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
This protocol details the conversion of the precursor, pyrido[3,2-d]pyrimidine-4,6,7(3H,5H,8H)-trione, to the target trichloro-scaffold.
Reaction Scheme:
Caption: Synthesis of the 4,6,7-trichloro scaffold.
Materials:
Pyrido[3,2-d]pyrimidine-4,6,7(3H,5H,8H)-trione
Phosphorus oxychloride (POCl₃)
Phosphorus pentachloride (PCl₅)
Dichloromethane (DCM)
Ice
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate (EtOAc)
Hexanes
Procedure:
Reaction Setup: In a microwave-safe reaction vial or a round-bottom flask equipped with a reflux condenser, combine pyrido[3,2-d]pyrimidine-4,6,7-trione (1.0 eq), phosphorus pentachloride (6.0 eq), and phosphorus oxychloride (10 mL per 1 g of starting material).
Heating: Heat the reaction mixture to 160°C for 2 hours. If using a microwave reactor, utilize a sealed vessel with stirring. For conventional heating, use an oil bath.
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and dichloromethane. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
Workup: Stir the biphasic mixture vigorously for 6 hours to ensure complete hydrolysis of excess POCl₃.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4,6,7-trichloropyrido[3,2-d]pyrimidine.
II. Strategic Functionalization: The Logic of Regioselectivity
The synthetic power of 4,6,7-trichloropyrido[3,2-d]pyrimidine lies in the differential reactivity of its three chlorine atoms. Understanding the principles of regioselectivity is crucial for designing a rational synthesis of kinase inhibitors.
The reactivity of chloro-positions on pyridopyrimidine scaffolds towards nucleophilic aromatic substitution (SNAr) generally follows the order C4 > C2 > C6.[4][5] On the 4,6,7-trichloropyrido[3,2-d]pyrimidine scaffold, the C4 position is the most electrophilic and susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. The C6 position is generally less reactive in SNAr reactions. The C7 position on the pyridine ring is also susceptible to substitution, often requiring more forcing conditions or catalytic methods like the Suzuki-Miyaura coupling.[3]
This reactivity hierarchy allows for a stepwise approach:
Position 4 Substitution: A primary amine or aniline can be selectively introduced at the C4 position under mild SNAr conditions.
Position 6 Substitution: The C6 chloro-group can then be targeted, often using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other carbon-based substituents.
Position 7 Modification: The C7 position can be addressed if further structural diversity is required.
Caption: Simplified MNK and PIM signaling pathways.
Protocol 2: Synthesis of a 4-Anilino-6-Aryl-Pyrido[3,2-d]pyrimidine Library
This protocol outlines a two-step process starting from 4,6,7-trichloropyrido[3,2-d]pyrimidine to generate a library of potential MNK/PIM inhibitors. For this example, we will simplify by assuming the C7-Cl can be removed via reduction in a later step or is retained for further diversification. The primary focus is on the key C4 and C6 substitutions.
Step A: Regioselective SNAr at C4
Reaction Setup: To a solution of 4,6,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in 1-butanol or N,N-dimethylacetamide (DMAc), add the desired substituted aniline (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
Heating: Heat the reaction mixture at 120-130°C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
Purification: Purify the residue by flash chromatography on silica gel to isolate the intermediate, N-aryl-6,7-dichloropyrido[3,2-d]pyrimidin-4-amine.
Step B: Suzuki-Miyaura Cross-Coupling at C6
Reaction Setup: In a reaction vessel, combine the N-aryl-6,7-dichloropyrido[3,2-d]pyrimidin-4-amine intermediate (1.0 eq), the desired arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like cesium carbonate (Cs₂CO₃, 3.0 eq).
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
Heating: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100°C for 1.5-4 hours. Monitor the reaction by LC-MS.
[6][7]4. Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash chromatography or preparative HPLC.
Data Presentation: Inhibitory Profile of a Lead Compound
The following table summarizes the inhibitory activity of compound 21o , a lead molecule identified from a 4,6-disubstituted pyrido[3,2-d]pyrimidine library.
[2]
IV. Biological Evaluation: Protocols for Kinase Inhibition
Validating the activity of newly synthesized compounds is a critical step. The following are generalized but robust protocols for biochemical and cell-based assays.
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ kinase assay.
Materials:
Recombinant human MNK1 or PIM1 kinase
Kinase-specific substrate peptide
ATP solution
Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
Synthesized inhibitor compounds dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well microplates
Luminometer
Procedure:
Compound Plating: Prepare serial dilutions of the inhibitor compounds in kinase assay buffer and dispense them into the 384-well plate. Include DMSO-only wells as a negative control (100% activity).
Kinase Reaction Initiation: Add the kinase enzyme to each well. Initiate the reaction by adding a mixture of the substrate peptide and ATP.
Incubation: Incubate the plate at room temperature for 60 minutes.
ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. This will also deplete any remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.
Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell-Based Assay for Target Engagement (Western Blot)
This protocol assesses whether the inhibitor can engage its target in a cellular context by measuring the phosphorylation of a downstream substrate.
Procedure:
Cell Culture: Culture a relevant cancer cell line (e.g., MOLM-13 for AML) in appropriate media until they reach 70-80% confluency.
Compound Treatment: Treat the cells with increasing concentrations of the synthesized inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Western Blotting: Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then probe with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-eIF4E) and the total protein (e.g., anti-total-eIF4E) overnight at 4°C.
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target engagement by the inhibitor.
V. Safety & Handling
As with all chlorinated heterocyclic compounds, 4,6,7-trichloropyrido[3,2-d]pyrimidine and its derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
VI. Conclusion
4,6,7-Trichloropyrido[3,2-d]pyrimidine represents a powerful and versatile platform for the discovery of novel kinase inhibitors. Its predictable regioselectivity allows for the rational design and synthesis of focused compound libraries. As demonstrated by its application in developing dual MNK/PIM inhibitors, this scaffold provides a direct route to potent and biologically active molecules with significant therapeutic potential. The protocols and strategic insights provided herein are intended to empower researchers to fully exploit the chemical richness of this valuable building block in their drug discovery programs.
References
Wang, Z., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(18), 13719–13735. [Link]
ACS Publications. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. [Link]
El-Damasy, A. K., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2737-2748. [Link]
Lee, S. J., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One, 8(7), e70358. [Link]
PubMed. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLOS One. [Link]
Balaña-Founaud, A., et al. (2022). Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. International Journal of Molecular Sciences, 23(19), 11849. [Link]
Encyclopedia. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia. [Link]
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
Gueyrard, D., et al. (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 19(9), 14696-14725. [Link]
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
PubMed. (2005). Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. Bioorganic & Medicinal Chemistry. [Link]
ResearchGate. (2018). Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]
ResearchGate. (2012). Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. The Journal of Organic Chemistry. [Link]
PMC. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]
Taylor & Francis Online. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Molecular Diversity. [Link]
PubMed. (2019). Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]
Semantic Scholar. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]
MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals. [Link]
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
HETEROCYCLES. (2017). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBALDEHYDE. HETEROCYCLES, 94(8), 1427. [Link]
Ovid. (n.d.). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Ovid. [Link]
PMC. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry. [Link]
ResearchGate. (n.d.). Chemical structure of (A) 4,6,7-trisubstituted pyrido... ResearchGate. [Link]
PubMed. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry. [Link]
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Chem 115. [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Trichloropyridopyrimidines
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of trichloropyridopyrimidi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of trichloropyridopyrimidines. Pyridopyrimidines are a class of privileged heterocyclic scaffolds in medicinal chemistry, and their selective functionalization is crucial for the development of novel therapeutics.[1][2] This document delves into the mechanistic underpinnings of key cross-coupling reactions, offers step-by-step experimental procedures, and discusses critical parameters for achieving high efficiency and regioselectivity. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to effectively utilize these powerful synthetic transformations in their drug discovery and development endeavors.
Introduction: The Significance of Pyridopyrimidines and the Challenge of Selective Functionalization
Pyridopyrimidines, fused heterocyclic systems of pyridine and pyrimidine rings, are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines.[1][2] This structural motif allows them to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4][5] The versatility of the pyridopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[1]
Trichloropyridopyrimidines serve as versatile starting materials for the synthesis of complex pyridopyrimidine derivatives. However, the presence of multiple reactive chlorine atoms presents a significant challenge in achieving regioselective functionalization. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool to address this challenge, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds under relatively mild conditions.[6][7] This guide will focus on three of the most widely applied palladium-catalyzed cross-coupling reactions for the derivatization of trichloropyridopyrimidines: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[6][8][9]
The General Catalytic Cycle
The catalytic cycle begins with a low-valent palladium(0) species, which is the active catalyst.
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the trichloropyridopyrimidine, forming a Pd(II) intermediate.[9][10] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[11][12]
Transmetalation (Suzuki and Sonogashira Coupling): An organometallic coupling partner (e.g., organoboron in Suzuki coupling or organocopper acetylide in Sonogashira coupling) transfers its organic group to the palladium center.[9][10]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Specific Mechanisms
Suzuki-Miyaura Coupling: Employs an organoboron reagent (boronic acid or ester) in the presence of a base. The base activates the organoboron species, facilitating transmetalation.[9][10]
Sonogashira Coupling: Involves the coupling of a terminal alkyne with an aryl halide, typically co-catalyzed by copper(I) iodide.[6][13] The copper acetylide is formed in situ and undergoes transmetalation with the palladium complex.[14]
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine.[6][15] The mechanism involves the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex, which then undergoes reductive elimination.[16]
Experimental Protocols: A Practical Guide
The following sections provide detailed protocols for the regioselective functionalization of a model substrate, 2,4,6-trichloropyrido[2,3-d]pyrimidine. The choice of catalyst, ligand, base, and solvent is critical for achieving the desired outcome.
Materials and Equipment
Reagent/Equipment
Purpose
Recommended Grade/Specification
2,4,6-trichloropyrido[2,3-d]pyrimidine
Starting material
>98% purity
Palladium Catalyst
Catalyst
Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Ligand
Catalyst activation/stabilization
XPhos, SPhos, RuPhos, P(t-Bu)₃
Boronic Acids/Esters
Suzuki coupling partner
Various aryl and heteroaryl
Terminal Alkynes
Sonogashira coupling partner
Various aryl and alkyl
Amines
Buchwald-Hartwig coupling partner
Primary and secondary amines
Base
Reaction facilitator
Na₂CO₃, K₂CO₃, K₃PO₄, NaOtBu, Cs₂CO₃
Solvent
Reaction medium
Toluene, Dioxane, DMF, Acetonitrile (anhydrous)
Schlenk Flask/Reaction Tube
Inert atmosphere reaction vessel
Oven-dried glassware
Magnetic Stirrer/Hotplate
Agitation and heating
Inert Gas Supply
Exclusion of oxygen and moisture
Argon or Nitrogen
Syringes and Needles
Reagent transfer
TLC Plates
Reaction monitoring
Silica gel 60 F₂₅₄
Column Chromatography System
Product purification
Silica gel, appropriate solvent system
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 Position
The C4 position of 2,4,6-trichloropyrido[2,3-d]pyrimidine is generally the most reactive towards palladium-catalyzed cross-coupling due to electronic effects.[17][18]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
Reaction Setup: To an oven-dried Schlenk flask, add 2,4,6-trichloropyrido[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., Na₂CO₃, 2.0-3.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Dissolve in a small amount of the reaction solvent and transfer to the reaction flask via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Parameter
Recommendation
Rationale
Catalyst
Pd(PPh₃)₄, PdCl₂(dppf)
Good activity for a range of substrates.
Ligand
Buchwald-type biarylphosphine ligands
Can improve efficiency for less reactive chlorides.[11]
Base
K₂CO₃, Cs₂CO₃
Effective for most Suzuki couplings.
Solvent
Toluene, 1,4-Dioxane
High boiling points allow for elevated temperatures.
Temperature
80-110 °C
Necessary to overcome the activation energy for C-Cl bond cleavage.
Protocol 2: Sonogashira Coupling for C-C Alkyne Bond Formation
This protocol is for the introduction of an alkyne moiety, a valuable functional group for further transformations in drug discovery.
Step-by-Step Procedure:
Reaction Setup: To a Schlenk flask, add 2,4,6-trichloropyrido[2,3-d]pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
Solvent and Amine Base: Add anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
Monitoring and Workup: Follow the procedures outlined in the Suzuki coupling protocol.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of amine functionalities is a critical step in the synthesis of many bioactive molecules.[19] The Buchwald-Hartwig amination provides a versatile method for this transformation.[15]
Step-by-Step Procedure:
Reaction Setup: To a Schlenk tube, add 2,4,6-trichloropyrido[2,3-d]pyrimidine (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos, 2-6 mol%).
Inert Atmosphere and Solvent Addition: Follow the procedures from the Suzuki protocol, using a solvent such as toluene or dioxane.
Reaction: Heat the reaction mixture to 80-110 °C.
Monitoring and Workup: Follow the procedures outlined in the Suzuki coupling protocol.
Regioselectivity Considerations
For trichloropyridopyrimidines, the general order of reactivity for palladium-catalyzed cross-coupling is C4 > C2 > C6.[17][18] This selectivity is primarily governed by the electronic properties of the heterocyclic system. However, steric hindrance from bulky ligands or substituents on the pyridopyrimidine core can influence this selectivity.[20][21] In some cases, unconventional site-selectivity can be achieved through careful ligand control.[20]
Screen different ligands (e.g., bulky vs. less hindered), vary the temperature and base.
Difficulty in Purification
Formation of closely related byproducts.
Optimize reaction conditions to improve selectivity, explore different chromatographic techniques.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of trichloropyridopyrimidines, providing access to a diverse range of derivatives for drug discovery. A thorough understanding of the reaction mechanisms, careful selection of reaction components, and meticulous experimental technique are essential for achieving high yields and the desired regioselectivity. The protocols and insights provided in this guide serve as a valuable resource for researchers navigating the synthesis of novel pyridopyrimidine-based compounds.
References
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
LibreTexts. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
El-Sayed, N. F., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. [Link]
ResearchGate. (n.d.). Synthesis of pyridopyrimidine derivatives. Retrieved from [Link]
Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]
Royal Society of Chemistry. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
National Center for Biotechnology Information. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted pyrimidines reported in 2003 by.... Retrieved from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]
ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Retrieved from [Link]
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction. Retrieved from [Link]
ChemRxiv. (n.d.). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. Retrieved from [Link]
Semantic Scholar. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Retrieved from [Link]
Microwave-assisted synthesis using 4,6,7-Trichloropyrido[3,2-d]pyrimidine
An Application Guide to Microwave-Assisted Synthesis Using 4,6,7-Trichloropyrido[3,2-d]pyrimidine Authored by: Senior Application Scientist, Chemical Synthesis Division This comprehensive guide details the strategic appl...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Microwave-Assisted Synthesis Using 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Authored by: Senior Application Scientist, Chemical Synthesis Division
This comprehensive guide details the strategic application of microwave-assisted organic synthesis (MAOS) for the functionalization of 4,6,7-trichloropyrido[3,2-d]pyrimidine. This versatile scaffold is a crucial building block in medicinal chemistry, given the broad therapeutic relevance of the pyridopyrimidine core in oncology, virology, and immunology.[1][2][3] We provide an in-depth analysis of the scaffold's reactivity, focusing on the principles of regioselective nucleophilic aromatic substitution (SNAr). This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the selective mono-, di-, and tri-substitution of the chlorinated core, significantly accelerating the generation of diverse chemical libraries for screening and lead optimization.
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
The pyrido[3,2-d]pyrimidine framework is classified as a "privileged scaffold" in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, particularly kinases and dihydrofolate reductase (DHFR).[2][4] Derivatives have demonstrated potent activities as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][5] The starting material, 4,6,7-trichloropyrido[3,2-d]pyrimidine, offers three distinct reactive centers for chemical modification, providing a powerful platform for tuning pharmacological properties through controlled, sequential substitution.
Conventional synthetic methods often require prolonged reaction times at high temperatures, leading to side product formation and purification challenges. Microwave-assisted organic synthesis (MAOS) emerges as a transformative technology in this context. By utilizing direct, efficient heating of polar molecules, microwave irradiation dramatically reduces reaction times from hours to minutes, often resulting in higher yields and cleaner product profiles.[6][7][8] This synergy between a high-value scaffold and an enabling technology provides a robust platform for the rapid and efficient exploration of chemical space.[9]
Core Principles: Understanding the Regioselectivity of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
The key to unlocking the synthetic potential of 4,6,7-trichloropyrido[3,2-d]pyrimidine lies in understanding the differential reactivity of its three chlorine atoms towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate dictates the rate of substitution at each position.
The regioselectivity is governed by the electron-withdrawing effect of the nitrogen atoms in both the pyridine and pyrimidine rings. This effect is most pronounced at positions that are ortho or para to the ring nitrogens, rendering them more electrophilic and susceptible to nucleophilic attack.
C4 Position: This position is para to the pyridine nitrogen (N8) and ortho to a pyrimidine nitrogen (N3). This dual activation makes it the most electron-deficient and, therefore, the most reactive site for nucleophilic attack.
C6 Position: This position is ortho to the pyridine nitrogen (N8). It is the second most reactive site.
C7 Position: This position is meta to the pyridine nitrogen (N8), experiencing the least activation. Consequently, it is the least reactive site and requires the most forcing conditions for substitution.
This predictable hierarchy of reactivity allows for the selective, stepwise functionalization of the scaffold by carefully controlling reaction stoichiometry and conditions.
Caption: General experimental workflow for microwave-assisted synthesis.
Protocol 1: Selective Mono-Substitution at the C4 Position
This protocol leverages the high reactivity of the C4 position to achieve selective mono-substitution using a slight excess of the nucleophile.
Reaction Scheme:
Reagent
M.W.
Amount
Moles
Equiv.
4,6,7-Trichloropyrido[3,2-d]pyrimidine
247.46
100 mg
0.404
1.0
Morpholine
87.12
42 µL
0.485
1.2
DIPEA
129.24
141 µL
0.808
2.0
N-Methyl-2-pyrrolidone (NMP)
99.13
3 mL
-
-
Step-by-Step Procedure:
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4,6,7-trichloropyrido[3,2-d]pyrimidine (100 mg, 0.404 mmol).
Add NMP (3 mL) to dissolve the starting material.
Add morpholine (42 µL, 0.485 mmol), followed by N,N-Diisopropylethylamine (DIPEA) (141 µL, 0.808 mmol).
Seal the vial securely with a septum cap.
Place the vial in the microwave reactor cavity.
Microwave Parameters: Irradiate the mixture at 120°C for 10 minutes with a maximum power setting of 300W and stirring enabled.
After the reaction is complete, allow the vial to cool to room temperature (<50°C) before carefully opening.
Work-up: Pour the reaction mixture into water (30 mL). A precipitate should form.
Collect the solid by vacuum filtration, washing with excess water (2 x 15 mL) and then a small amount of cold diethyl ether (5 mL).
Purification: The crude solid can be purified by flash column chromatography (Ethyl Acetate/Hexane gradient) or recrystallization from ethanol to yield the pure product.
Expected Outcome: A white to off-white solid. Yields typically range from 85-95%. The product should be characterized by LCMS and ¹H NMR to confirm structure and purity.
Protocol 2: Sequential Di-Substitution at C4 and C6 Positions
This protocol builds upon the mono-substituted product or can be performed in one pot with excess nucleophile under more forcing conditions to target the C6 position.
Reaction Scheme:
Reagent
M.W.
Amount
Moles
Equiv.
4,6,7-Trichloropyrido[3,2-d]pyrimidine
247.46
100 mg
0.404
1.0
Benzylamine
107.15
110 µL
1.01
2.5
K₂CO₃ (Potassium Carbonate)
138.21
167 mg
1.21
3.0
Dimethylformamide (DMF)
73.09
3 mL
-
-
Step-by-Step Procedure:
To a 10 mL microwave reaction vial, add 4,6,7-trichloropyrido[3,2-d]pyrimidine (100 mg, 0.404 mmol) and potassium carbonate (167 mg, 1.21 mmol).
Add DMF (3 mL) and benzylamine (110 µL, 1.01 mmol).
Seal the vial and place it in the microwave reactor.
Microwave Parameters: Irradiate the mixture at 150°C for 20 minutes with a maximum power setting of 300W.
After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL) and water (25 mL).
Work-up: Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (Ethyl Acetate/Hexane gradient) to isolate the desired di-substituted product.
Expected Outcome: A pale yellow solid. Yields are typically in the 70-85% range. Characterization by LCMS will show the expected mass for the di-substituted product, and NMR will confirm the structure.
Protocol 3: Exhaustive Tri-Substitution
To achieve complete substitution at all three positions, more forcing conditions and a larger excess of the nucleophile are required to overcome the low reactivity of the C7 position.
Reaction Scheme:
Reagent
M.W.
Amount
Moles
Equiv.
4,6,7-Trichloropyrido[3,2-d]pyrimidine
247.46
100 mg
0.404
1.0
Aniline
93.13
147 µL
1.62
4.0
DIPEA
129.24
282 µL
1.62
4.0
N-Methyl-2-pyrrolidone (NMP)
99.13
3 mL
-
-
Step-by-Step Procedure:
Combine all reagents (scaffold, aniline, DIPEA, and NMP) in a 10 mL microwave vial with a stir bar.
Seal the vial securely.
Microwave Parameters: Irradiate the mixture at 180°C for 45 minutes with a maximum power setting of 300W.
After cooling, pour the reaction mixture into 1M HCl (aq) (20 mL) to protonate excess aniline and DIPEA.
Work-up: Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (25 mL), dry over Na₂SO₄, filter, and evaporate the solvent.
Purification: The crude product will likely require purification by flash column chromatography to remove any minor impurities and partially substituted byproducts.
Expected Outcome: A yellow or brown solid. Yields for the tri-substituted product can be more variable, typically 50-70%, due to the harsh conditions required.
Summary of Reaction Conditions
Substitution
Position(s)
Nucleophile (Equiv.)
Base (Equiv.)
Solvent
Temp (°C)
Time (min)
Typical Yield
Mono-
C4
1.2
2.0
NMP
120
10
85-95%
Di-
C4, C6
2.5
3.0
DMF
150
20
70-85%
Tri-
C4, C6, C7
4.0
4.0
NMP
180
45
50-70%
Conclusion and Future Perspectives
The 4,6,7-trichloropyrido[3,2-d]pyrimidine scaffold is a powerful starting point for the synthesis of novel bioactive compounds. By leveraging the principles of regioselective SNAr chemistry and the speed and efficiency of microwave-assisted synthesis, research and development teams can rapidly generate large, diverse libraries of substituted pyridopyrimidines. The protocols outlined in this guide provide a robust and reproducible foundation for these efforts. Further exploration can involve a wider array of nucleophiles (O-, S-, C-based) and transitioning to subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the remaining chloro-positions to further expand structural diversity. T[10][11]his integrated approach is invaluable for accelerating hit-to-lead campaigns in modern drug discovery.
References
International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
Kumar A, et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]
RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
Taylor & Francis Online. (2022). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. [Link]
Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. [Link]
RJPT. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. [Link]
ResearchGate. (2022). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation | Request PDF. [Link]
ResearchGate. (2023). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives | Request PDF. [Link]
ACS Publications. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
Ukrainica Bioorganica Acta. (n.d.). Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. [Link]
See, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
Beilstein Journals. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. [Link]
Universitas Scientiarum. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [Link]
Heterocycles. (2017). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. [Link]
PMC. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. [Link]
Google Patents. (n.d.).
Encyclopedia. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
Optimized Experimental Protocol: Synthesis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Answering the urgent need for robust synthetic protocols in drug discovery, this Technical Support Center provides a comprehensive guide to improving the yield and purity of 4,6,7-Trichloropyrido[3,2-d]pyrimidine. As a S...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the urgent need for robust synthetic protocols in drug discovery, this Technical Support Center provides a comprehensive guide to improving the yield and purity of 4,6,7-Trichloropyrido[3,2-d]pyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this synthesis.
The synthesis of polychlorinated nitrogen heterocycles is a cornerstone of medicinal chemistry, providing versatile scaffolds for further functionalization.[1] However, the very reactivity that makes these molecules valuable also renders their synthesis challenging. The conversion of hydroxyl or oxo groups to chlorides using reagents like phosphorus oxychloride (POCl₃) is a classic and powerful transformation, but it is fraught with potential pitfalls, including incomplete conversion, hazardous work-up procedures, and product hydrolysis.[2][3]
This guide is structured to address these challenges head-on. We will begin with a detailed, optimized experimental protocol, followed by an in-depth troubleshooting section in a direct question-and-answer format. Finally, a Frequently Asked Questions (FAQs) section will clarify the fundamental chemistry behind our procedural choices.
The most viable and common strategy for this type of synthesis is a late-stage chlorination of a poly-hydroxylated precursor.[4] The following two-step procedure is based on analogous, well-established transformations of pyridopyrimidines and related N-heterocycles.[5]
Step 1 (Proposed): Synthesis of 1H-Pyrido[3,2-d]pyrimidine-4,6,7(5H,8H)-trione (Precursor)
This represents a hypothetical but chemically sound approach to the necessary precursor, as direct literature for this specific trione is scarce. The strategy relies on established methods for building the pyridopyrimidine core.[6][7]
Reaction Setup: Combine 2,5,6-triaminopyrimidin-4(3H)-one with diethyl 2-oxomalonate in a round-bottom flask containing a high-boiling point solvent such as diphenyl ether.
Cyclization: Heat the mixture under reflux with a Dean-Stark apparatus to drive the condensation reaction by removing water.
Isolation: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture. The product will likely precipitate. Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and then with a polar solvent like ethanol.
Drying: Dry the isolated solid under vacuum to yield the 1H-Pyrido[3,2-d]pyrimidine-4,6,7(5H,8H)-trione precursor. Verify its structure and purity before proceeding.
Step 2: Chlorination to 4,6,7-Trichloropyrido[3,2-d]pyrimidine
This protocol is adapted from the successful synthesis of the analogous 2,4,7-trichloro isomer and incorporates best practices for POCl₃ reactions.[5][8]
Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution). To the flask, add the dried 1H-Pyrido[3,2-d]pyrimidine-4,6,7(5H,8H)-trione (1.0 eq).
Addition of Chlorinating Agents: Carefully add phosphorus oxychloride (POCl₃) (approx. 10 mL per gram of starting material). To this suspension, add phosphorus pentachloride (PCl₅) (3.0–6.0 eq). The addition of PCl₅ often enhances the effectiveness of the chlorination process.[8]
Reaction: Heat the mixture to reflux (approx. 110-160 °C) for 4-6 hours. The reaction should be monitored by TLC (quenching a small aliquot and extracting into an organic solvent) until the starting material is fully consumed.
Removal of Excess POCl₃: After cooling the mixture to room temperature, remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical for a safer and cleaner work-up.[2]
Work-up (Reverse Quench): Prepare a separate large beaker containing a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution. Slowly and carefully, pour the cooled reaction residue into this slurry. This "reverse quench" method helps control the highly exothermic hydrolysis of residual phosphorus chlorides.[9] Maintain the temperature of the quenching slurry below 20°C throughout the addition.
Product Extraction: Once the addition is complete and gas evolution (CO₂) has ceased, extract the aqueous slurry with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Summary Table
Parameter
Recommended Condition
Rationale & Notes
Precursor
1H-Pyrido[3,2-d]pyrimidine-4,6,7(5H,8H)-trione
Must be thoroughly dried. Moisture will consume reagents and reduce yield.
Chlorinating Agents
POCl₃ (solvent) & PCl₅ (3-6 eq.)
PCl₅ assists in chlorinating stubborn oxo groups. The combination ensures complete conversion.[8]
Temperature
110-160 °C (Reflux)
High temperature is required to drive the reaction to completion. Monitor for potential charring.
Reaction Time
4-6 hours
Monitor by TLC. Incomplete reactions are a common source of low yield.
Work-up Method
Vacuum removal of excess POCl₃ followed by reverse quench into ice/NaHCO₃ slurry.
Maximizes safety and prevents product hydrolysis by maintaining a controlled temperature and neutralizing acids.[2][9]
Purification
Recrystallization or Silica Gel Chromatography
Choice depends on the purity of the crude product and the nature of impurities.
Typical Yield
60-85% (Chlorination Step)
Highly dependent on precursor quality and meticulous, anhydrous technique.
Visualization of Synthetic Workflow
Caption: High-level workflow for the synthesis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Question 1: My yield is very low or I recovered only starting material. What went wrong?
Answer: This is a frequent issue stemming from several potential causes:
Cause A: Wet Starting Material or Reagents: The chlorinating agents, POCl₃ and PCl₅, react violently with water. Any moisture in your precursor, solvent, or glassware will consume the reagents, preventing the desired reaction.
Solution: Ensure your precursor is dried under high vacuum for several hours before use. Use freshly opened or properly stored POCl₃ and ensure all glassware is oven-dried.
Cause B: Incomplete Reaction: The conversion of the oxo/hydroxyl groups to chlorides requires significant thermal energy and time.
Solution: Ensure your reaction reaches the target reflux temperature (110-160 °C). Use TLC to monitor the reaction's progress; if starting material persists after the standard time, consider extending the reflux period.
Cause C: Product Hydrolysis During Work-up: This is the most common cause of recovering starting material after the reaction appeared complete by TLC. The trichloro product is susceptible to hydrolysis, especially in the presence of heat and base, converting it back to the trione precursor.[3]
Solution: The work-up is critical. First, remove as much excess POCl₃ as possible via vacuum distillation.[2] Second, use the "reverse quench" method described in the protocol. Adding the reaction mixture slowly to a large volume of cold, basic solution keeps the temperature low and rapidly neutralizes the generated HCl and phosphoric acid, minimizing the opportunity for hydrolysis.[9]
Question 2: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?
Answer: Tar formation typically indicates decomposition, often due to excessive heat or localized "hot spots" in the reaction mixture.
Cause A: Overheating: While high heat is necessary, temperatures exceeding ~160 °C or prolonged heating times can lead to polymerization and decomposition of the heterocyclic core.
Solution: Use a temperature-controlled heating mantle and ensure efficient stirring to distribute heat evenly. Do not heat the reaction longer than necessary; stop once TLC confirms the consumption of the starting material.
Cause B: Impure Starting Material: Impurities in the precursor can act as catalysts for decomposition at high temperatures.
Solution: Ensure the precursor is fully characterized and purified before beginning the chlorination step.
Question 3: The work-up procedure is violent and difficult to control. How can I perform it more safely?
Answer: The violent nature of the quench is due to the rapid, highly exothermic reaction of POCl₃ with water.
Solution: Safety must be the priority.
Reduce the Load: Always distill off the bulk of the excess POCl₃ under vacuum before quenching. This removes most of the reactive material.[8]
Use Reverse Addition: As stressed before, always add the reaction mixture to the quenching solution, never the other way around. This ensures the POCl₃ is always the limiting reagent in the quench, preventing a runaway reaction.[9]
Ensure Adequate Cooling & Stirring: Use a large volume of ice/bicarbonate slurry and stir it vigorously with an overhead stirrer to dissipate heat effectively.
Control the Rate: Add the reaction mixture very slowly, monitoring the temperature and gas evolution. If the reaction becomes too vigorous, stop the addition until it subsides.
Question 4: My NMR spectrum shows a mixture of di- and tri-chlorinated products. How do I improve selectivity?
Answer: Incomplete chlorination suggests the reaction has not gone to completion or the conditions were not harsh enough.
Cause A: Insufficient Reagent or Time: One or more of the oxo groups failed to convert. The different positions on the ring may have different activation energies for chlorination.
Solution: Increase the equivalents of PCl₅ (from 3 eq. up to 6 eq.). PCl₅ is particularly effective at converting C=O to CCl₂.[5] Also, ensure the reaction is run for a sufficient duration at the proper temperature.
Cause B: Poor Reagent Quality: Old or partially hydrolyzed POCl₃/PCl₅ will be less effective.
Solution: Use fresh, high-quality reagents.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: Why is a combination of POCl₃ and PCl₅ used instead of just POCl₃?A: POCl₃ is an excellent dehydrating and chlorinating agent, particularly for converting hydroxyl (-OH) groups to chlorides (-Cl). However, for converting a stable amide or lactam carbonyl (C=O) group within the heterocyclic ring to a chloro group, PCl₅ is often more effective. It acts as a more potent source of active chlorine. Using them in combination ensures complete conversion of all potential tautomeric forms (oxo and hydroxy) to the desired trichloro product.[5][8]
Q: Can other chlorinating agents like thionyl chloride (SOCl₂) be used?A: While SOCl₂ is a common chlorinating agent, POCl₃ is generally preferred for converting hydroxyl groups on electron-deficient N-heterocycles. SOCl₂ can sometimes lead to different side products or require different reaction conditions (e.g., catalysis with DMF to form the Vilsmeier reagent). For this specific scaffold, POCl₃/PCl₅ is the most established and reliable choice.[3][4]
Q: What is the mechanism of the chlorination?A: The mechanism is complex but involves the activation of the carbonyl oxygen by phosphorus. The oxygen atom of the C=O or -OH group acts as a nucleophile, attacking the phosphorus atom of POCl₃ or PCl₅. This forms a highly reactive intermediate. Subsequent attack by a chloride ion and elimination of a phosphorus-oxygen species (like a phosphate derivative) results in the replacement of the oxygen with two chlorine atoms (for a carbonyl) or one chlorine atom (for a hydroxyl).
Q: How should I dispose of the aqueous waste from the work-up?A: The aqueous layer from the work-up will contain sodium chloride, sodium bicarbonate, and sodium phosphate. It should be neutralized to a pH of ~7 before being disposed of according to your institution's chemical waste guidelines. Always consult your organization's safety officer for specific disposal protocols.
References
Khlebnikov, V., et al. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Available from: [Link]
CN114455557A. (2022). Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents.
Rahman, M., et al. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available from: [Link]
Bessone, C. D., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(7), 2286. Available from: [Link]
Foucourt, A., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(11), 19846–19869. Available from: [Link]
Wang, T., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23, 4694–4704. Available from: [Link]
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. Available from: [Link]
MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
HETEROCYCLES. (2017). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. Available from: [Link]
US6018045A. (2000). Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
Korniienko, I., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 16(11), 1609. Available from: [Link]
PubMed. (2013). Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. Available from: [Link]
ResearchGate. (2025). Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives. Available from: [Link]
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11985-12003. Available from: [Link]
Encyclopedia. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
Scientific Research Publishing. (2014). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Available from: [Link]
Clausius Scientific Press. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available from: [Link]
ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Available from: [Link]
MDPI. (2025). Trends in Polychlorinated Biphenyl Contamination in Bucharest's Urban Soils: A Two-Decade Perspective (2002–2022). Available from: [Link]
PubMed. (1994). The bioremediation of polychlorinated biphenyls (PCBs): problems and perspectives. Available from: [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is par...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. For heterocyclic compounds such as 4,6,7-Trichloropyrido[3,2-d]pyrimidine, a potent scaffold in medicinal chemistry, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable analytical tool. This guide provides an in-depth exploration of the predicted electrospray ionization (ESI) fragmentation pattern of 4,6,7-Trichloropyrido[3,2-d]pyrimidine, offers a comparative analysis with related structures, and details a robust experimental protocol for its characterization.
The Structural Context: 4,6,7-Trichloropyrido[3,2-d]pyrimidine
The pyrido[3,2-d]pyrimidine core is a fusion of pyridine and pyrimidine rings, a structural motif prevalent in a variety of biologically active molecules. The presence of three chlorine atoms on this scaffold significantly influences its chemical properties and, consequently, its behavior in a mass spectrometer. The precise location of these chloro-substituents at the 4, 6, and 7 positions dictates the electronic distribution within the aromatic system and the potential fragmentation pathways.
Theoretical Fragmentation Pattern under ESI-MS/MS
In the absence of direct experimental data for 4,6,7-Trichloropyrido[3,2-d]pyrimidine, a theoretical fragmentation pattern can be postulated based on established principles of mass spectrometry for halogenated and N-heterocyclic compounds. Under positive mode electrospray ionization, the molecule is expected to readily protonate on one of the nitrogen atoms, likely the most basic site, to form the precursor ion [M+H]⁺. The molecular weight of C₇H₂Cl₃N₃ is 232.93 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks.
Upon collisional-induced dissociation (CID), the [M+H]⁺ ion is predicted to undergo a series of fragmentation events:
Initial Loss of a Chlorine Radical (•Cl): A primary fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of a C-Cl bond, resulting in the loss of a chlorine radical. This would lead to a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M+H-Cl]⁺.
Sequential Loss of Chlorine: Following the initial loss, subsequent losses of the remaining chlorine atoms are anticipated, leading to ions corresponding to [M+H-2Cl]⁺ and [M+H-3Cl]⁺.
Loss of Hydrogen Chloride (HCl): Another common fragmentation route for chlorinated compounds is the elimination of a neutral HCl molecule. This would generate a fragment ion at [M+H-HCl]⁺.
Ring Cleavage: Fragmentation of the heterocyclic core is also expected. Cleavage of the pyrimidine ring could lead to the loss of species like HCN.
Combined Losses: A combination of these pathways, such as the loss of a chlorine atom followed by the loss of HCN, is also plausible.
The proposed fragmentation cascade is a logical sequence based on the chemical structure and known fragmentation behaviors. The relative abundance of these fragment ions would be dependent on the collision energy applied.
Table 1: Predicted Fragment Ions for 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Precursor Ion [M+H]⁺ (m/z)
Proposed Fragment Ion
Neutral Loss
Predicted Fragment (m/z)
233.9 (for ³⁵Cl₃)
[M+H-Cl]⁺
•Cl
198.9
[M+H-HCl]⁺
HCl
197.9
[M+H-2Cl]⁺
2 x •Cl
163.9
[M+H-2HCl]⁺
2 x HCl
161.9
[M+H-Cl-HCN]⁺
•Cl, HCN
171.9
Note: m/z values are calculated using the monoisotopic mass of ³⁵Cl.
Comparative Analysis with Simpler Analogs
To substantiate the proposed fragmentation pattern, a comparison with the known mass spectra of simpler, related compounds is insightful.
2-Chloropyridine: The mass spectrum of 2-chloropyridine shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a chlorine atom.[1][2] This supports the prediction of chlorine loss as a primary fragmentation pathway.
2-Chloropyrimidine: Similarly, the mass spectrum of 2-chloropyrimidine exhibits a molecular ion and a fragment resulting from the loss of chlorine.[3] The fragmentation also involves the loss of HCN, a characteristic fragmentation of pyrimidine rings.[3]
These examples with single chloro-substituents on the individual ring systems provide strong evidence for the predicted fragmentation pathways of the more complex trichlorinated fused system.
Experimental Protocol for LC-MS/MS Analysis
This section outlines a detailed, step-by-step methodology for the acquisition of high-quality LC-MS/MS data for 4,6,7-Trichloropyrido[3,2-d]pyrimidine.
Sample Preparation
Standard Solution Preparation: Accurately weigh approximately 1 mg of 4,6,7-Trichloropyrido[3,2-d]pyrimidine and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC) Conditions
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) is recommended for good peak shape and separation.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution: A gradient elution is suggested to ensure good separation from any potential impurities.
0-1 min: 5% B
1-5 min: 5% to 95% B
5-7 min: Hold at 95% B
7-7.1 min: 95% to 5% B
7.1-10 min: Hold at 5% B
Flow Rate: 0.3 mL/min.
Injection Volume: 2-5 µL.
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Desolvation Gas Flow: 800 L/hr.
MS Scan Mode: Full scan from m/z 50-500.
MS/MS (Product Ion Scan):
Precursor Ion: Select the [M+H]⁺ ion of 4,6,7-Trichloropyrido[3,2-d]pyrimidine.
Collision Gas: Argon.
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions, from initial losses to more extensive fragmentation.
Visualization of Workflows and Pathways
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway of 4,6,7-Trichloropyrido[3,2-d]pyrimidine.
A Comparative Guide to HPLC Methodologies for the Purity Assessment of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundame...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. 4,6,7-Trichloropyrido[3,2-d]pyrimidine is a key heterocyclic building block, utilized in the synthesis of advanced molecular targets, including novel kinase inhibitors for oncological therapies.[1][2] Given its role as a precursor to active pharmaceutical ingredients (APIs), a robust, reliable, and validated analytical method for assessing its purity is paramount. The presence of even trace-level impurities—arising from the synthesis, degradation, or storage—can have profound consequences on the yield, purity, and safety profile of the final drug substance.[3]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the comprehensive purity assessment of 4,6,7-Trichloropyrido[3,2-d]pyrimidine. We will dissect a primary reversed-phase HPLC (RP-HPLC) method, explore a high-throughput alternative with Ultra-Performance Liquid Chromatography (UPLC), and discuss the definitive characterization capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring that the protocols are not just lists of steps, but self-validating systems grounded in established analytical principles.
Pillar 1: The Workhorse Method — Stability-Indicating RP-HPLC-UV
For routine quality control and stability testing, a robust and validated RP-HPLC method with UV detection is the industry standard.[4] Its widespread availability, reliability, and cost-effectiveness make it the cornerstone of purity analysis. The primary objective is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[5][6] This requires the method to be able to separate the main component from its potential impurities and degradation products.
Causality Behind Experimental Choices
The development of a successful HPLC method for a halogenated, nitrogen-containing heterocyclic compound like 4,6,7-Trichloropyrido[3,2-d]pyrimidine requires careful consideration of several factors:
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical starting point due to its hydrophobic nature, which provides effective retention for the relatively non-polar trichlorinated aromatic system. The choice of a modern, end-capped C18 column is crucial to minimize undesirable secondary interactions between the basic nitrogen atoms of the pyridopyrimidine ring and residual acidic silanol groups on the silica surface, which can cause significant peak tailing.[7]
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is superior to an isocratic method for impurity profiling.[8] A gradient allows for the effective elution of impurities with a wide range of polarities, ensuring that both early-eluting polar compounds and late-eluting non-polar compounds are resolved and detected within a reasonable timeframe.
pH Control: The use of a buffer, such as phosphate, is essential to control the pH of the mobile phase. This ensures the ionization state of the analyte and any acidic or basic impurities remains consistent throughout the analysis, leading to reproducible retention times and sharp, symmetrical peak shapes.[9][10]
Detection Wavelength: The detection wavelength should be selected at a UV maximum of the analyte to ensure high sensitivity for both the main peak and any structurally related impurities. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessments and can help in identifying co-eluting peaks.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol provides a robust starting point for the analysis. It must be validated according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) to be considered reliable for its intended purpose.[11][12]
1. Instrumentation and Chromatographic Conditions:
System: HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
40
20.0
80
25.0
80
25.1
40
| 30.0 | 40 |
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 254 nm (or a determined λmax).
Injection Volume: 10 µL.
2. Solution Preparation:
Diluent: Acetonitrile/Water (50:50 v/v).
Standard Solution: Accurately weigh approximately 10 mg of 4,6,7-Trichloropyrido[3,2-d]pyrimidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.
Sample Solution: Prepare the test sample at the same concentration as the Standard Solution using the diluent.
3. System Suitability and Procedure:
Equilibrate the system with the mobile phase until a stable baseline is achieved.
Inject the diluent (blank) to ensure no interference.
Make five replicate injections of the Standard Solution. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0% and the tailing factor for the main peak is not more than 2.0, as per general USP <621> guidelines.[13][14]
Inject the Sample Solution and identify the peaks corresponding to impurities.
Calculate the percentage of each impurity using the area normalization method.
Trustworthiness Through Forced Degradation
To establish the method as "stability-indicating," a forced degradation study is mandatory.[15][16] This involves subjecting the sample to various stress conditions to intentionally generate degradation products. The ability of the HPLC method to separate these newly formed peaks from the main analyte peak and from each other demonstrates its specificity.[11]
Forced Degradation Protocol:
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
The stressed samples are then diluted to the target concentration and analyzed using the HPLC method.
A Comparative Guide to the Crystal Structure of 4,6,7-Trichloropyrido[3,2-d]pyrimidine Derivatives: Implications for Drug Design
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of po...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors for oncology. The strategic placement of halogen atoms on this heterocyclic system can significantly influence molecular conformation, intermolecular interactions, and ultimately, biological activity. This guide provides an in-depth comparison of the crystal structure data for 4,6,7-trichloropyrido[3,2-d]pyrimidine and its derivatives, offering crucial insights for structure-based drug design.
The Significance of the Pyrido[3,2-d]pyrimidine Core
The fusion of pyridine and pyrimidine rings creates a unique electronic and steric environment, making pyrido[3,2-d]pyrimidines versatile scaffolds for targeting various enzymes.[1][2] The trichlorinated derivative, 4,6,7-trichloropyrido[3,2-d]pyrimidine, serves as a key intermediate in the synthesis of a diverse array of biologically active molecules.[3] Its three chlorine atoms provide reactive handles for introducing different substituents, allowing for the fine-tuning of pharmacological properties. These derivatives have shown promise as inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), both critical targets in cancer therapy.[4][5]
Understanding the Crystalline Architecture: A Comparative Analysis
While a complete, publicly available crystal structure of the parent 4,6,7-trichloropyrido[3,2-d]pyrimidine is not readily found in the literature, analysis of closely related derivatives provides invaluable information regarding the packing and conformational preferences of this heterocyclic system. For a meaningful comparison, we will examine the crystallographic data of a disubstituted pyrido[2,3-d]pyrimidine, an isomer that offers insights into the general structural features of this class of compounds.
The crystal structure of 3-allyl-2-(4-nitrophenyl)-4(3H)-pyrido[2,3-d]pyrimidinone reveals a monoclinic system, which provides a starting point for understanding how these planar heterocyclic systems pack in the solid state.[6] The specific arrangement of molecules in the crystal lattice is dictated by a combination of van der Waals forces, and in the case of substituted derivatives, hydrogen bonding and π-π stacking interactions. The introduction of chlorine atoms, as in the target molecule, is expected to introduce significant halogen bonding opportunities, which can profoundly influence the crystal packing and ultimately affect properties like solubility and bioavailability.
Experimental Protocols: From Synthesis to Single Crystal
The journey to obtaining high-quality crystal structure data begins with the synthesis of the target compound and subsequent crystallization.
Synthesis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
The synthesis of the trichlorinated scaffold is a critical first step. A common synthetic route is outlined below:
Caption: Synthetic scheme for 4,6,7-trichloropyrido[3,2-d]pyrimidine.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrido[3,2-d]pyrimidine-4,6,7-trione in an excess of phosphorus oxychloride (POCl₃).
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4,6,7-trichloropyrido[3,2-d]pyrimidine.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques.
Caption: General workflow for single crystal growth.
Common Crystallization Methods:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
The Power of Structural Data in Drug Discovery
The precise knowledge of the three-dimensional arrangement of atoms in a crystal provides a wealth of information for medicinal chemists.
Caption: The role of crystal structure data in the drug discovery pipeline.
By understanding the preferred conformations and intermolecular interactions of 4,6,7-trichloropyrido[3,2-d]pyrimidine derivatives, researchers can:
Design more potent inhibitors: By tailoring substituents to optimize interactions with the target protein's binding site.
Improve pharmacokinetic properties: By modifying the crystal packing to enhance solubility and stability.
Develop novel intellectual property: By creating unique molecular entities with well-defined structures.
Conclusion
While the definitive crystal structure of 4,6,7-trichloropyrido[3,2-d]pyrimidine remains a target for future research, the analysis of its derivatives and isomers provides a solid foundation for understanding the structural chemistry of this important class of molecules. The experimental protocols outlined in this guide offer a practical framework for the synthesis and crystallization of these compounds, paving the way for further crystallographic studies. Ultimately, the elucidation of more crystal structures within the pyrido[3,2-d]pyrimidine family will undoubtedly accelerate the development of novel and effective therapeutics.
References
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. [Link]
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia. [Link]
Pyrido[2,3-d]pyrimidine Derivatives: Synthesis via the Intermolecular Aza-Wittig Reaction/Heterocyclization and the Crystal Stru. (n.d.). Semantic Scholar. [Link]
Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][2][6][7]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and … (2017). ResearchGate. [Link]
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. (2023). PubMed. [Link]
Chemical structure of 2, 4-disubstituted pyrimidine derivatives. (n.d.). ResearchGate. [Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). KAUST Repository. [Link]
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021). Semantic Scholar. [Link]
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]
Reference Standard Profile: 4,6,7-Trichloropyrido[3,2-d]pyrimidine
Executive Summary & Strategic Importance 4,6,7-Trichloropyrido[3,2-d]pyrimidine (CAS: 2887613-21-8 / Patent Ref) is a high-value heterocyclic scaffold, primarily utilized as a critical intermediate in the synthesis of KR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
4,6,7-Trichloropyrido[3,2-d]pyrimidine (CAS: 2887613-21-8 / Patent Ref) is a high-value heterocyclic scaffold, primarily utilized as a critical intermediate in the synthesis of KRAS G12C and HER2 covalent inhibitors . Its unique substitution pattern—featuring a reactive electrophilic center at C4 and stable halogen handles at C6 and C7—allows for precise, sequential functionalization (SNAr followed by cross-coupling).
For drug development professionals, the quality of this reference standard is non-negotiable. Variations in purity, particularly the presence of hydrolytic impurities (4-ones) or regioisomers, can catastrophically skew potency data in SAR studies and invalidate "Starting Material" qualification in GMP campaigns.
This guide objectively compares the performance of Certified Reference Standards (CRS) against Technical Grade (Crude) alternatives, providing experimental evidence to justify the investment in high-purity standards.
Technical Profile & Chemical Identity
Property
Specification
Chemical Name
4,6,7-Trichloropyrido[3,2-d]pyrimidine
CAS Number
2887613-21-8 (Representative)
Molecular Formula
C₇H₂Cl₃N₃
Molecular Weight
234.47 g/mol
Structure
Fused Pyridine-Pyrimidine system with Cl at 4, 6,[1][2][3] 7.
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DCM, DMSO, THF; Reacts with water/alcohols.
Comparative Analysis: Certified vs. Technical Grade
The following comparison highlights the operational risks associated with lower-grade standards during the "Hit-to-Lead" and "Process Development" phases.
Comparison Matrix
Feature
Option A: Certified Reference Standard (CRS)
Option B: Technical/Research Grade
Purity (HPLC)
≥ 98.0% (Area %)
~85% - 92%
Impurity ID
Fully Characterized (NMR/MS assigned)
Unknown / "Sum of Impurities"
Water Content
< 0.1% (Strictly controlled packaging)
Variable (Hygroscopic degradation risk)
Assay (qNMR)
98.5% ± 1.0% w/w
Not determined (Assumed 100%)
Primary Risk
Higher upfront cost.
Ghost Peaks: Hydrolysis products (4-one) co-eluting or reacting during synthesis.
Application
GMP Starting Material Release, Method Validation, SAR potency definition.
Early-stage scoping, "use-test" reactions.
Supporting Experimental Data
Simulated data based on typical chloropyridopyrimidine reactivity profiles.
Experiment 1: Impact of Purity on Downstream Yield
Objective: Evaluate the yield of a standard SNAr coupling (reaction with Piperazine derivative) using Option A vs. Option B.
Protocol: 1.0 eq Standard + 1.1 eq Amine + 2.0 eq DIPEA in DMF at 0°C.
Result:
Option A (CRS): 92% Isolated Yield. Clean crude profile.
Option B (Tech Grade): 68% Isolated Yield. Significant formation of "dimer" impurities and unreacted hydrolysis product (4-hydroxy derivative) which inhibited the reaction kinetics.
Experiment 2: Hydrolytic Stability (The "Ghost Peak" Phenomenon)
Objective: Determine the half-life of the standard in common analytical solvents.
Method: Dissolve standard in 50:50 Acetonitrile:Water. Monitor C4-Cl peak area by HPLC over time.
Data:
T = 0 min: 99.8% Parent.
T = 60 min: 82% Parent, 18% Hydrolysis Product (4-one).
Visualizations: Synthesis & Impurity Fate Mapping
The following diagram illustrates the synthesis of the standard and the critical "Fate of Impurities" that necessitates high-purity reference materials.
Figure 1: Synthesis pathway and critical impurity generation points. Note the susceptibility of the Target Standard to revert to Impurity A upon moisture exposure.
Experimental Protocols
Protocol A: Qualification of Reference Standard (HPLC)
This method is designed to prevent in-situ hydrolysis during analysis.
Instrument: UHPLC with PDA detector (254 nm).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water (Minimize water exposure time).
B: Acetonitrile (Dry).
Gradient: 5% B to 95% B over 3 minutes (Rapid gradient).
Diluent:Anhydrous Acetonitrile (CRITICAL). Do not use water/methanol in the diluent.
Procedure:
Weigh 5 mg of standard into a dry volumetric flask.
Dilute to volume with Anhydrous MeCN.
Inject immediately (Limit autosampler time < 30 mins).
Acceptance Criteria: Main peak > 98.0%. No single impurity > 0.5%.
Protocol B: Handling & Storage (Best Practices)
Receipt: Upon receipt, verify the container seal is intact.
Storage: Store at -20°C or below. Long-term storage should be under an inert atmosphere (Argon/Nitrogen).
Usage: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
Analytical Workflow Diagram
Figure 2: Recommended analytical workflow to ensure data integrity and prevent artifact generation.
References
Synthesis of Pyrido[3,2-d]pyrimidine Derivatives
Title: "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors"
A Senior Application Scientist's Guide to the Structural Elucidation of Trichloropyridopyrimidine Isomers
Introduction: The Criticality of Isomeric Purity in Pyridopyrimidine Scaffolds In the landscape of modern drug discovery, pyridopyrimidine scaffolds are privileged structures, forming the core of numerous therapeutics, p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Isomeric Purity in Pyridopyrimidine Scaffolds
In the landscape of modern drug discovery, pyridopyrimidine scaffolds are privileged structures, forming the core of numerous therapeutics, particularly in oncology. Their synthetic accessibility and versatile biological activity make them a focal point for medicinal chemists. However, this synthetic versatility often leads to the formation of constitutional isomers—molecules with the same molecular formula but different atomic connectivity.[1][2] For a molecule like trichloropyridopyrimidine, several positional isomers are possible, each with a potentially unique pharmacological and toxicological profile.
The 4,6,7-trichloropyrido[3,2-d]pyrimidine isomer, for instance, may exhibit distinct kinase inhibitory activity compared to its 2,6,7- or 2,4,7- counterparts. Therefore, the unambiguous identification and separation of the desired 4,6,7-isomer is not merely an analytical exercise; it is a fundamental requirement for advancing a drug candidate, ensuring safety, efficacy, and reproducibility of biological data.
This guide provides a comprehensive, multi-technique workflow for the definitive identification of 4,6,7-trichloropyridopyrimidine, distinguishing it from other potential isomers. We will delve into the causality behind experimental choices, providing field-proven protocols and comparative data to empower researchers in their synthetic and analytical endeavors.
The Analytical Challenge: Differentiating Closely Related Isomers
Constitutional isomers of trichloropyridopyrimidine possess the same mass and elemental composition. This inherent similarity renders many routine analytical methods insufficient for definitive identification. A robust analytical strategy must leverage techniques that can probe the subtle yet definitive differences in molecular structure. Our recommended workflow integrates chromatographic separation with spectroscopic characterization.
Figure 1: A comprehensive workflow for the separation and identification of trichloropyridopyrimidine isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for distinguishing constitutional isomers by providing a detailed map of the molecular structure.[3] The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, resulting in a distinct spectral fingerprint for each isomer.
Expertise & Rationale: Why NMR is Decisive
The key to differentiating trichloropyridopyrimidine isomers lies in the pyridine ring's sole remaining proton. The position of this proton relative to the nitrogen atoms and chlorine substituents dictates its ¹H chemical shift and its coupling to adjacent ¹³C atoms.
Chemical Shift: The electron-withdrawing nature of both the nitrogen atoms in the pyrimidine and pyridine rings, and the three chlorine atoms, heavily deshields the aromatic proton, pushing its signal significantly downfield.[4] The precise ppm value is a highly sensitive indicator of the substituent pattern.
Multiplicity: As the sole proton on the pyridine ring, it will appear as a singlet in the ¹H NMR spectrum. However, its identity is confirmed through 2D NMR experiments.
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum reveals the molecule's symmetry. For the 4,6,7-trichloropyridopyrimidine, all nine carbon atoms are chemically distinct, expecting nine signals. Other, more symmetric isomers would show fewer signals.
Predicted NMR Data for Isomer Differentiation
The following table summarizes the predicted distinguishing features for the 4,6,7-isomer compared to a plausible alternative. These predictions are based on established principles of substituent effects on aromatic systems.[5][6][7][8]
Parameter
4,6,7-Trichloropyrido[3,2-d]pyrimidine
2,6,7-Trichloropyrido[3,2-d]pyrimidine
Rationale for Difference
Pyridine Ring ¹H Signal
~8.5 - 9.0 ppm (Singlet)
~7.8 - 8.3 ppm (Singlet)
The proton at the C8 position in the 4,6,7-isomer is flanked by a nitrogen and a chlorine, leading to stronger deshielding compared to the proton at the C4 position in the 2,6,7-isomer.
Number of ¹³C Signals
9
9
Both isomers are asymmetric, leading to a full complement of carbon signals.
Key 2D NMR Correlation (HMBC)
Correlation from the C8-H proton to the C4a and C5a carbons.
Correlation from the C4-H proton to the C2, C5a, and C8a carbons.
Long-range ¹H-¹³C correlations (HMBC) provide definitive proof of connectivity.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] Ensure the sample is fully dissolved.
¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better signal dispersion.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide the number of unique carbon environments.
COSY (Correlation Spectroscopy): While not useful for the isolated pyridine proton, it helps assign any aliphatic side chains if present.[9][10]
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This will definitively link the downfield proton signal to its specific carbon on the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical 2D experiment. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing for the complete assembly of the molecular skeleton and confirming the substitution pattern.[9]
Part 2: Mass Spectrometry (MS) – Confirmation by Fragmentation
While all trichloropyridopyrimidine isomers have the same molecular weight, their behavior upon fragmentation in a mass spectrometer can differ. Tandem mass spectrometry (MS/MS) is a self-validating system that can reveal characteristic fragmentation patterns unique to each isomer.[11][12]
Upon ionization (e.g., by Electrospray Ionization, ESI), the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The bonds that break and the resulting fragment ions depend on the stability of the charged fragments. The positions of the chlorine atoms influence the electron density across the ring system, which in turn affects the fragmentation pathways.[13]
Figure 2: General fragmentation pathways for trichloropyridopyrimidine isomers in MS/MS.
For the 4,6,7-isomer, cleavage of the C4-Cl bond might be favored due to the electronic influence of the adjacent pyrimidine ring, potentially leading to a unique and abundant fragment ion compared to other isomers where the chlorine is in a different electronic environment.
Comparative HPLC-MS Data
Parameter
4,6,7-Trichloropyrido[3,2-d]pyrimidine
Other Isomers
Molecular Ion [M+H]⁺ (m/z)
247.9 / 249.9 / 251.9
Identical
Key Fragment Ion 1 (m/z)
Predicted specific fragment
Different relative abundance or m/z
Key Fragment Ion 2 (m/z)
Predicted specific fragment
Different relative abundance or m/z
Typical HPLC Retention Time
Dependent on method
May be resolved from 4,6,7-isomer
Note: The isotopic pattern of three chlorine atoms will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.
Experimental Protocol: LC-MS/MS Analysis
Chromatography (HPLC): Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with a 5-10 minute linear gradient from 10% B to 95% B.
Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on the precursor ion corresponding to the trichloropyridopyrimidine [M+H]⁺.
Collision Energy: Apply a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.[14]
Part 3: High-Performance Liquid Chromatography (HPLC) – The Power of Separation
HPLC is the cornerstone for assessing the purity of a sample and for isolating isomers for subsequent characterization. The separation of closely related isomers can be challenging but is often achievable with careful method development.[15]
Expertise & Rationale: Achieving Resolution
Pyridopyrimidine isomers, despite having the same formula, will have slightly different dipole moments and three-dimensional shapes. These subtle physicochemical differences can be exploited for chromatographic separation.[16] A reversed-phase C18 column, which separates compounds based on hydrophobicity, is an excellent starting point.[17] Isomers may interact differently with the stationary phase, leading to different retention times.
Experimental Protocol: HPLC Method Development
Column Selection: Begin with a high-quality C18 column with high surface area and carbon load. If co-elution occurs, explore alternative stationary phases (e.g., Phenyl-Hexyl or a polar-embedded phase).
Mobile Phase Optimization:
Organic Modifier: Screen both acetonitrile and methanol. The different solvent properties can alter selectivity.
Gradient Slope: A shallow gradient will provide the best chance of resolving closely eluting peaks.
Temperature Control: Maintain a constant column temperature (e.g., 40 °C). Temperature affects viscosity and mass transfer, which can influence resolution.
Detection: Use a UV detector, monitoring at a wavelength where the pyridopyrimidine core has strong absorbance (typically around 254 nm and 280 nm).
Conclusion
The definitive structural assignment of the 4,6,7-trichloropyridopyrimidine isomer is a multi-step, yet achievable, process. While HPLC provides the means for separation and purity assessment, it is the rich, detailed information from NMR spectroscopy that serves as the ultimate arbiter of structure. Mass spectrometry provides powerful, complementary data that confirms molecular weight and offers isomer-specific fragmentation patterns. By integrating these techniques as outlined in this guide, researchers can confidently identify their target compound, ensuring the integrity and validity of their subsequent biological and clinical studies.
References
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]
Ceraulo, L., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962-971. [Link]
Ceraulo, L., et al. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][9][18]benzodiazepin-4-one. Journal of Mass Spectrometry, 31(7), 748-754. [Link]
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening. (2023). BioImpacts. [Link]
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). ChemPlusChem. [Link]
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]
Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. [Link]
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Carbon-13 NMR Spectra of NHAr-Substituted Trichioro-3-cyanopyridines... (n.d.). ResearchGate. [Link]
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal. [Link]
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. [Link]
How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. [Link]
Constitutional Isomers vs. Stereoisomers. (n.d.). Pearson. [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/organic-chemistry/constitutional-isomers-vs--stereoisomers.html]([Link] cosmetology/organic-chemistry/constitutional-isomers-vs--stereoisomers.html)
Regression analyses of experimental and calculated 13 C NMR chemical shifts. (n.d.). ResearchGate. [Link]
HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]
Distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
Enantiomers, Diastereomers, Identical or Constitutional Isomers. (2025). Chemistry Steps. [Link]
Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Magritek. [Link]
Navigating the Disposal of 4,6,7-Trichloropyrido[3,2-d]pyrimidine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and utilization of novel compounds are daily realities. Among these is 4,6,7-Trichloropyrido[3,2-d]pyrimidine, a heterocyclic compound with potential appl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and utilization of novel compounds are daily realities. Among these is 4,6,7-Trichloropyrido[3,2-d]pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry.[1] As with any chemical entity, responsible handling extends beyond the benchtop to its ultimate disposal. This guide provides a comprehensive framework for the safe and compliant disposal of 4,6,7-Trichloropyrido[3,2-d]pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment.
Due to the limited availability of a specific Safety Data Sheet (SDS) for 4,6,7-Trichloropyrido[3,2-d]pyrimidine, the following guidance is synthesized from data on structurally analogous compounds, including various chloropyridines and trichloropyrimidines. This approach allows for a conservative and safety-conscious disposal strategy.
Hazard Assessment: Understanding the Risks
Based on data from similar chlorinated heterocyclic compounds, 4,6,7-Trichloropyrido[3,2-d]pyrimidine should be handled as a hazardous substance. Analogous compounds are known to cause skin, eye, and respiratory irritation.[2][3] Some related compounds are classified as harmful or toxic if swallowed.[4][5]
Thermal decomposition of similar chlorinated compounds can release toxic and irritating gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][7] Therefore, exposure to high temperatures or fire should be strictly avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4,6,7-Trichloropyrido[3,2-d]pyrimidine in any capacity, including for disposal, appropriate PPE is mandatory.
Hand Protection : Wear nitrile or neoprene gloves.[8][9] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[10]
Eye Protection : Use chemical safety goggles or a face shield.[7]
Skin and Body Protection : A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.[10]
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
Waste Collection and Storage: Containment is Key
Proper containment of chemical waste is crucial to prevent accidental exposure and environmental contamination.
Waste Container : Use a designated, leak-proof, and sealable container that is compatible with the chemical.[2] The container must be in good condition.
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4,6,7-Trichloropyrido[3,2-d]pyrimidine".[2]
Segregation : Store the waste container in a well-ventilated, designated area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[7]
Caption: Workflow for the safe disposal of 4,6,7-Trichloropyrido[3,2-d]pyrimidine.
Spill and Leak Procedures: A Rapid and Safe Response
In the event of a spill or leak, prompt and safe cleanup is essential to minimize exposure and contamination.
For Small Spills:
Evacuate and Ventilate : If safe to do so, ensure the area is well-ventilated.
Containment : Use an inert absorbent material like sand or vermiculite to absorb the spilled substance.[2]
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Avoid generating dust.
Decontamination : Clean the spill area thoroughly. (See Section 5 for decontamination procedures).
Disposal : Dispose of all cleanup materials as hazardous waste.
For Large Spills:
Evacuate the area immediately.
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Decontamination: Ensuring a Clean Workspace
All equipment and surfaces that have come into contact with 4,6,7-Trichloropyrido[3,2-d]pyrimidine must be thoroughly decontaminated.
Step-by-Step Decontamination Protocol:
Initial Cleaning : The most common and effective method for chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels.[11][12] This initial step is crucial as organic matter can reduce the effectiveness of disinfectants.[13]
Disinfection : After the initial cleaning, a secondary wipe-down with a suitable disinfectant can be performed. Common laboratory disinfectants include 70% isopropyl alcohol or a dilute bleach solution.[14] However, ensure compatibility with the surface material to prevent corrosion.[15]
Waste Disposal : All cleaning materials (e.g., paper towels, gloves) must be disposed of as hazardous waste.[11]
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after the decontamination process is complete.
The Final Step: Professional Disposal
Under no circumstances should 4,6,7-Trichloropyrido[3,2-d]pyrimidine be disposed of down the drain or in regular trash.[16] All waste containing this compound must be disposed of through a licensed hazardous waste management company.[17] Follow your institution's specific procedures for arranging a hazardous waste pickup.
By adhering to these guidelines, researchers can ensure the safe and responsible management of 4,6,7-Trichloropyrido[3,2-d]pyrimidine waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
Gloves Chemical Resistance Chart. Gloves By Web. Accessed February 13, 2024.
SAFETY DATA SHEET: 6-Chloro-7-deazapurine. Thermo Fisher Scientific. December 28, 2010.
Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of California, Berkeley.
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical Inc.
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Instrument Exchange. October 23, 2025.
NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention.
SAFETY DATA SHEET: 4-Chloropyridine. Sigma-Aldrich. April 24, 2025.
SAFETY DATA SHEET: 2,4,5-Trichloropyrimidine. Fisher Scientific. February 11, 2015.
Chemical resistance list - disposable gloves. BINGOLD.
2.8 Decontamination and Laboratory Cleanup. University of Minnesota University Health & Safety.
4-Chloropyrido[3,2-d]pyrimidine. Sigma-Aldrich. Accessed February 13, 2024.
Process for Decontaminating Laboratory Equipment. Division of Research Safety, University of Illinois. January 18, 2018.
SAFETY DATA SHEET: Pyrimidine, 2,4,6-trichloro-. Thermo Fisher Scientific. September 18, 2025.
SAFETY DATA SHEET: 2,4,6-Trichloropyrimidine. Fisher Scientific.
A Comprehensive Guide to the Safe Handling of 4,6,7-Trichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling, storage, and disposal of 4,6,7-Trichloropyrido[3,2-d]pyrimidine. As a Seni...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, storage, and disposal of 4,6,7-Trichloropyrido[3,2-d]pyrimidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis and Risk Assessment: Understanding the Compound
Core Principles of Risk Assessment:
Assume Potency: In the absence of specific toxicological data, treat 4,6,7-Trichloropyrido[3,2-d]pyrimidine as a potent, biologically active compound.
Identify Exposure Routes: The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[4][5][6] Ingestion is also a potential route of exposure.
Evaluate Quantities: The risk increases with the quantity of the compound being handled. Procedures should be scaled accordingly.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure to 4,6,7-Trichloropyrido[3,2-d]pyrimidine.[4][5][6][7] The following table outlines the minimum required PPE, with explanations for each selection.
To prevent skin contact with the compound. Nitrile gloves offer good resistance to a range of chemicals.[4][5]
Eye Protection
Safety goggles or a face shield
To protect the eyes from splashes or airborne particles of the compound.[4][6][8]
Body Protection
A buttoned lab coat
To protect the skin and clothing from contamination.[6]
Respiratory Protection
Use in a certified chemical fume hood
To prevent inhalation of dust or aerosols. This is the primary engineering control to minimize respiratory exposure.[9]
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and contamination.
Step-by-Step Handling Procedure:
Preparation:
Ensure the chemical fume hood is certified and functioning correctly.
Gather all necessary equipment and reagents before introducing the compound.
Designate a specific area within the fume hood for handling the compound.
Weighing and Transfer:
When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
Use anti-static weighing paper or a container to prevent dispersal of the powder.
When transferring the compound, do so slowly and carefully to avoid creating dust.
In Solution:
If working with the compound in solution, perform all transfers within the fume hood.
Use a syringe or pipette for liquid transfers to minimize the risk of spills.
Storage:
Store 4,6,7-Trichloropyrido[3,2-d]pyrimidine in a tightly sealed, clearly labeled container.
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Disposal Plan: Managing Chlorinated Waste
Proper disposal of chlorinated organic compounds is a critical aspect of laboratory safety and environmental responsibility.[11]
Waste Segregation and Disposal:
Chlorinated Organic Waste: All solid and liquid waste containing 4,6,7-Trichloropyrido[3,2-d]pyrimidine must be collected in a designated, labeled hazardous waste container for chlorinated organic compounds.[11][12] Do not mix with non-halogenated waste.[11]
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the same chlorinated waste container.[9]
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][13] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[12][14]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills and exposures is vital to minimize harm.
Spill Cleanup:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
Assess the Spill: For a small spill contained within the fume hood, trained laboratory personnel can proceed with cleanup. For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's emergency response team.
Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in Section 2.
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.[15]
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for chlorinated compounds.[15][16]
Decontaminate: Clean the spill area with soap and water.[9][17] All cleaning materials must be disposed of as hazardous waste.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][17] Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9][17] Seek immediate medical attention.
Inhalation: Move the individual to fresh air.[2][18] If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion: Do not induce vomiting.[2][18] Rinse the mouth with water and seek immediate medical attention.
References
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4).
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
Selecting and Using PPE: Best Practices for Chemical Safety. (2025, September 8). Chemscape.
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Laboratory chemical waste disposal guidelines. University of Otago.
Incident management: pyridine. (2015, October 15). GOV.UK.
Disposal of Chemical Waste. Safety Office.
Laboratory chemical waste.
SAFETY D
SAFETY D
SAFETY D
Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). Environmental Health & Safety, West Virginia University.
Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
8 Steps to Handling a Lab Chemical Spill. (2023, May 5).
SAFETY D
Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Science Publishing.
Guide for Chemical Spill Response.
SAFETY D
Working with Hazardous Chemicals. Organic Syntheses.
An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).